ZM-32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H37NO3 |
|---|---|
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
4-methoxy-N-[(3-oxocyclopentadecyl)methyl]benzamide |
InChI |
InChI=1S/C24H37NO3/c1-28-23-16-14-21(15-17-23)24(27)25-19-20-12-10-8-6-4-2-3-5-7-9-11-13-22(26)18-20/h14-17,20H,2-13,18-19H2,1H3,(H,25,27) |
Clé InChI |
XGFFLQFBYSNUHS-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of ZM-32
This technical guide provides a comprehensive overview of the mechanism of action for this compound, a muscone (B1676871) derivative identified as a potent inhibitor of tumor angiogenesis. The information presented is collated from preclinical research and is intended to inform researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Targeting the HuR-VEGF/MMP9 Axis
This compound exerts its anti-angiogenic and anti-tumor effects primarily by targeting the Human antigen R (HuR) protein, an RNA-binding protein that is overexpressed in many cancers.[1][2] HuR plays a critical role in tumorigenesis by stabilizing the messenger RNA (mRNA) of key angiogenic factors, thereby promoting their expression.
The core mechanism of this compound involves the following key steps:
-
Direct Binding to HuR: this compound directly binds to the RRM1/2 domains of the HuR protein.[1][2][3] This binding is competitive and prevents the formation of the HuR-VEGFA mRNA complex.[3][4]
-
Destabilization of Target mRNAs: By binding to HuR, this compound influences the mRNA stability of Vascular Endothelial Growth Factor A (VEGF-A) and Matrix Metalloproteinase 9 (MMP9) in a HuR-dependent manner.[1][2] This leads to a reduction in the expression of these critical pro-angiogenic and pro-metastatic factors.
-
Inhibition of Angiogenesis: The suppression of VEGF-A expression disrupts the downstream VEGF/VEGFR2/ERK1/2 signaling pathway.[1][2] This signaling cascade is crucial for endothelial cell proliferation, migration, and tube formation, all of which are essential processes in angiogenesis.[1][2][5][6] this compound's inhibition of this pathway effectively blocks the formation of new blood vessels that tumors rely on for growth and survival.[1][2][5]
Cellular and In Vivo Effects
The targeted action of this compound on the HuR-VEGF/MMP9 axis translates into a range of anti-cancer effects observed in both in vitro and in vivo models.
-
Anti-proliferative Activity: this compound has demonstrated broad-spectrum anti-proliferative effects across various cancer cell lines.[4]
-
Inhibition of Cell Migration: The compound effectively inhibits the migration of cancer cells, a key step in tumor invasion and metastasis.[1][2][4]
-
Suppression of Tumor Growth and Angiogenesis in Vivo: In xenograft models using human breast cancer cells (MDA-MB-231), this compound treatment significantly inhibited tumor growth and angiogenesis.[1][2][4] Histological analysis of treated tumors revealed cellular changes indicative of apoptosis, such as cell shrinkage, condensed nuclei, and cytoplasmic vacuolization.[4]
-
Favorable Safety Profile: Importantly, in vivo studies have shown that this compound does not cause obvious toxicity.[1][2] Mice treated with this compound did not exhibit a decrease in body weight, and hematological and blood biochemical parameters remained within the normal range.[4] Furthermore, no obvious pathological changes were observed in major organs such as the heart, liver, spleen, lung, and kidney.[4]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity of this compound and Related Compounds to HuR RRM1/2
| Compound | Binding Affinity (KD) |
| This compound | 521.7 nmol/L |
| ZM-12 | 24.47 µmol/L |
| ZM-1 | 12.33 µmol/L |
| Data from Surface Plasmon Resonance (SPR) experiments.[3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Cell Line | Treatment Dose and Schedule | Outcome |
| Female athymic nude mice | MDA-MB-231 (human breast cancer) | 75 mg/kg intraperitoneally every three days | Significant inhibition of tumor growth over time |
| Data from xenograft studies.[4] |
Key Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
4.1. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity of this compound to the HuR RRM1/2 protein.
-
Methodology: SPR experiments were conducted to verify the direct binding of this compound to the purified HuR RRM1/2 protein. The compounds were tested in a dose-dependent manner to calculate the dissociation constant (KD), which indicates the strength of the binding interaction.[3]
4.2. In Vitro Angiogenesis Assays
-
Objective: To assess the effect of this compound on endothelial cell function.
-
Methodology:
-
Proliferation Assay: Endothelial cells were treated with varying concentrations of this compound, and cell proliferation was measured over time using methods like the CCK-8 assay.[4]
-
Migration Assay: The effect of this compound on endothelial cell migration was evaluated using a transwell assay.[4]
-
Tube Formation Assay: Endothelial cells were seeded on a basement membrane matrix (e.g., Matrigel) in the presence of this compound. The formation of capillary-like structures (tubules) was observed and quantified.[1][2]
-
4.3. Western Blot Analysis for Signaling Pathway Components
-
Objective: To investigate the effect of this compound on the VEGF/VEGFR2/ERK1/2 signaling pathway.
-
Methodology: Macrophages or cancer cells were treated with this compound. Cell lysates were then collected and subjected to SDS-PAGE and transferred to a membrane. The levels of total and phosphorylated VEGFR2 and ERK1/2 were detected using specific antibodies to determine the activation state of the signaling pathway.[1][2]
4.4. mRNA Stability Assay
-
Objective: To determine the effect of this compound on the stability of VEGF-A and MMP9 mRNA.
-
Methodology: Macrophages and MDA-MB-231 cells were treated with this compound. The decay rate of VEGF-A and MMP9 mRNA was measured over time, likely using quantitative real-time PCR (qRT-PCR) after transcription was inhibited, to assess the influence of this compound on mRNA stability in a HuR-dependent manner.[1][2]
4.5. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
-
Methodology: Human breast cancer cells (MDA-MB-231) were implanted into female athymic nude mice. Once tumors were established, mice were treated with this compound (e.g., 75 mg/kg intraperitoneally every three days) or a vehicle control. Tumor volume and body weight were monitored throughout the study. At the end of the experiment, tumors were excised, weighed, and subjected to histological analysis (e.g., H&E staining) to assess tumor morphology and apoptosis.[4]
Visualizations
Diagram 1: this compound Signaling Pathway
Caption: this compound inhibits angiogenesis by binding to HuR, leading to the destabilization of VEGF-A and MMP9 mRNA.
References
- 1. Muscone derivative this compound inhibits breast tumor angiogenesis by suppressing HuR-mediated VEGF and MMP9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Angiogenesis inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 6. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ZM-323881: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-323881 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting VEGFR-2, ZM-323881 effectively blocks the signaling cascade that leads to endothelial cell proliferation and migration, thereby inhibiting the development of new blood vessels that supply tumors with essential nutrients. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of ZM-323881, tailored for professionals in the field of drug discovery and development.
Discovery and Core Properties
ZM-323881, with the chemical name 5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol, was identified as a potent inhibitor of VEGFR-2 tyrosine kinase activity.[1] Its hydrochloride salt is the form commonly used in research.
Table 1: Physicochemical Properties of ZM-323881 Hydrochloride
| Property | Value | Reference |
| Chemical Formula | C₂₂H₁₈FN₃O₂・HCl | [2] |
| Molecular Weight | 411.86 g/mol | [2] |
| CAS Number | 193000-39-4 | [2] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 50 mM in DMSO | [2] |
| Storage | Desiccate at +4°C | [2] |
Synthesis of ZM-323881
The synthesis of ZM-323881 can be achieved through a convergent synthesis strategy, primarily involving the coupling of a 4-chloroquinazoline (B184009) intermediate with a substituted aniline. A plausible synthetic route is outlined below, based on established methodologies for similar quinazoline (B50416) derivatives.[4][5][6]
Diagram: Proposed Synthetic Pathway for ZM-323881
Caption: Proposed multi-step synthesis of ZM-323881 Hydrochloride.
Experimental Protocol: Synthesis of ZM-323881
Step 1: Synthesis of 7-(Benzyloxy)-4-chloroquinazoline (Intermediate A)
-
Benzylation of 7-Hydroxy-4-quinazolinone: To a solution of 7-hydroxy-4-quinazolinone in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and benzyl bromide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Chlorination: Treat the resulting 7-(benzyloxy)-4-quinazolinone with thionyl chloride (SOCl₂) and a catalytic amount of DMF. Reflux the mixture until the conversion to 7-(benzyloxy)-4-chloroquinazoline is complete. Remove the excess thionyl chloride under reduced pressure and purify the crude product.
Step 2: Synthesis of 5-Amino-4-fluoro-2-methylphenol (Intermediate B)
-
Nitration of 4-Fluoro-2-methylphenol: Carefully add a nitrating mixture (HNO₃ in H₂SO₄) to a solution of 4-fluoro-2-methylphenol at low temperature to obtain 4-fluoro-2-methyl-5-nitrophenol.
-
Reduction of the Nitro Group: Reduce the nitro group of 4-fluoro-2-methyl-5-nitrophenol using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture under reflux to yield 5-amino-4-fluoro-2-methylphenol.[7]
Step 3: Coupling and Salt Formation
-
Nucleophilic Aromatic Substitution: React 7-(benzyloxy)-4-chloroquinazoline (Intermediate A) with 5-amino-4-fluoro-2-methylphenol (Intermediate B) in a suitable solvent such as isopropanol under reflux.[2] The reaction proceeds via a nucleophilic aromatic substitution mechanism where the amino group of the phenol (B47542) derivative displaces the chlorine atom on the quinazoline ring.
-
Purification: After completion of the reaction, cool the mixture and collect the precipitated solid by filtration. Purify the crude ZM-323881 by recrystallization or column chromatography.
-
Hydrochloride Salt Formation: Dissolve the purified ZM-323881 free base in a suitable solvent and treat with a solution of hydrogen chloride in ether to precipitate ZM-323881 hydrochloride.
Biological Activity and Mechanism of Action
ZM-323881 is a potent and selective inhibitor of VEGFR-2. It exhibits high selectivity for VEGFR-2 over other related tyrosine kinases, making it a valuable tool for studying VEGF-mediated signaling pathways.
Table 2: In Vitro Inhibitory Activity of ZM-323881
| Target/Assay | IC₅₀ Value | Reference |
| VEGFR-2 (KDR) Kinase Activity | < 2 nM | [1] |
| VEGF-A-induced Endothelial Cell Proliferation | 8 nM | [1] |
| VEGFR-1 Kinase Activity | > 50 µM | [1] |
| PDGFRβ, FGFR1, EGFR, erbB2 Kinase Activity | > 50 µM | [2] |
Signaling Pathway Inhibition
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key pathways that regulate cell proliferation, migration, and survival. ZM-323881, by binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, prevents this autophosphorylation and subsequent downstream signaling.
Diagram: ZM-323881 Inhibition of the VEGFR-2 Signaling Pathway
Caption: ZM-323881 blocks VEGF-A-induced signaling by inhibiting VEGFR-2 autophosphorylation.
Experimental Protocols
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase, biotinylated peptide substrate, ATP, kinase assay buffer, 96-well plates, and a detection reagent (e.g., Kinase-Glo®).
-
Procedure: a. Add kinase buffer, substrate, and ATP to the wells of a 96-well plate. b. Add ZM-323881 or control vehicle to the appropriate wells. c. Initiate the reaction by adding the VEGFR-2 enzyme. d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). e. Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent. The signal is inversely proportional to the kinase activity. f. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
VEGF-A-Induced Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay assesses the anti-proliferative effect of ZM-323881 on endothelial cells stimulated with VEGF-A.
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate growth medium.
-
Procedure: a. Seed HUVECs into 96-well plates and allow them to adhere overnight. b. Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycle. c. Treat the cells with various concentrations of ZM-323881 for 1 hour. d. Stimulate the cells with VEGF-A (e.g., 10 ng/mL). e. After 24-48 hours, add [³H]-thymidine to each well and incubate for an additional 4-16 hours. f. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter. g. Determine the IC₅₀ value by analyzing the dose-response curve.
Western Blot Analysis of VEGFR-2 Phosphorylation
This method is used to directly observe the inhibitory effect of ZM-323881 on VEGFR-2 autophosphorylation in a cellular context.
-
Cell Treatment and Lysis: a. Culture HUVECs to near confluency and then serum-starve them. b. Pre-treat the cells with ZM-323881 for 1-2 hours. c. Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes). d. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Immunoblotting: a. Determine the protein concentration of the lysates. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control like GAPDH.
Diagram: Experimental Workflow for Evaluating ZM-323881 Activity
Caption: A typical workflow for the preclinical evaluation of ZM-323881.
Conclusion
ZM-323881 is a powerful and selective research tool for investigating the roles of VEGFR-2 in angiogenesis and other pathological processes. Its well-defined mechanism of action and potent inhibitory activity make it a valuable compound for preclinical studies in oncology and other angiogenesis-dependent diseases. The synthetic route and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this important molecule.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
The Biological Target of ZM-32: A Comprehensive Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological target of the small molecule inhibitor ZM-32, distinguishing it from the similarly named compound ZM323881. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the target, mechanism of action, quantitative data, and detailed experimental methodologies.
Executive Summary
Initial investigations into the biological target of "this compound" revealed a critical ambiguity in nomenclature, with two distinct compounds identified under similar designations. This guide clarifies that:
-
This compound is a novel muscone (B1676871) derivative that targets the Human antigen R (HuR) protein, an RNA-binding protein implicated in cancer progression and angiogenesis.
-
ZM323881 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis.
This guide will focus on the muscone derivative this compound and its interaction with HuR, while also providing comparative data for ZM323881 to prevent further confusion.
The Primary Biological Target of this compound: Human antigen R (HuR)
The designated biological target of the muscone derivative this compound is the Human antigen R (HuR) protein . HuR is an RNA-binding protein that stabilizes the messenger RNA (mRNA) of numerous proto-oncogenes, growth factors, and cytokines, thereby promoting their translation. In the context of cancer, HuR is often overexpressed and contributes to tumor growth, inflammation, and angiogenesis by stabilizing the mRNAs of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase 9 (MMP9)[1].
This compound has been identified as an inhibitor of the HuR-mRNA interaction. Specifically, it prevents the formation of the HuR RRM1/2-Vegf-a mRNA complex[1]. This disruption leads to the destabilization of VEGF and MMP9 mRNA, subsequently reducing their protein expression and inhibiting angiogenesis[1].
Quantitative Data: Binding Affinity and Potency
The following table summarizes the quantitative data for the interaction of this compound with its target, HuR. For clarity and comparison, data for the VEGFR-2 inhibitor ZM323881 is also provided.
| Compound | Target | Parameter | Value | Reference |
| This compound | Human antigen R (HuR) RRM1/2 | KD | 521.7 nmol/L | [1] |
| ZM323881 | VEGFR-2 (KDR) | IC50 | < 2 nM | [2][3] |
| VEGF-A-induced endothelial cell proliferation | IC50 | 8 nM | [2][3][4] |
Selectivity Profile
The selectivity of a compound for its intended target over other biological molecules is a critical aspect of its therapeutic potential.
This compound: The primary research on the muscone derivative this compound focuses on its interaction with HuR. While it has been shown to suppress the VEGF/VEGFR2/ERK1/2 signaling axis, this is presented as a downstream effect of HuR inhibition rather than direct inhibition of these kinases[1]. Further studies are needed to establish a broader selectivity profile against other RNA-binding proteins or kinases.
ZM323881: This compound demonstrates high selectivity for VEGFR-2 over other receptor tyrosine kinases.
| Compound | Target | Parameter | Value | Reference |
| ZM323881 | VEGFR-1 | IC50 | > 50 µM | [4] |
| PDGFRβ | IC50 | > 50 µM | [2][3][4] | |
| FGFR1 | IC50 | > 50 µM | [2][3][4] | |
| EGFR | IC50 | > 50 µM | [2][3][4] | |
| erbB2 | IC50 | > 50 µM | [2][3][4] |
Signaling Pathways
HuR-Mediated Regulation of Angiogenesis and its Inhibition by this compound
HuR post-transcriptionally regulates the expression of key angiogenic factors. This compound disrupts this process, leading to an anti-angiogenic effect.
VEGFR-2 Signaling Pathway in Angiogenesis
For comparative purposes, the signaling pathway of VEGFR-2, the target of ZM323881, is depicted below. VEGF-A binding to VEGFR-2 initiates a phosphorylation cascade that promotes endothelial cell proliferation, migration, and survival.
Experimental Protocols
Workflow for Identification and Characterization of this compound as a HuR Inhibitor
The following diagram illustrates the general workflow employed to identify and characterize this compound.
Detailed Methodologies
This protocol is based on the methodology used to determine the binding affinity of this compound to the HuR RRM1/2 protein[1].
-
Protein Immobilization:
-
Recombinant HuR RRM1/2 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
The chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
HuR RRM1/2 protein, diluted in 10 mM sodium acetate (B1210297) (pH 4.5), is injected over the activated surface.
-
The surface is then blocked with 1 M ethanolamine-HCl (pH 8.5).
-
-
Binding Analysis:
-
A series of concentrations of this compound, dissolved in running buffer (e.g., HBS-EP+), are injected over the immobilized HuR surface.
-
The association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between injections using a solution of glycine-HCl (pH 2.5).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
This protocol is adapted from methodologies used to assess the anti-proliferative effects of angiogenesis inhibitors[2][3][4].
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.
-
-
Assay Procedure:
-
HUVECs are seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to adhere overnight.
-
The medium is replaced with a low-serum medium, and the cells are treated with various concentrations of this compound.
-
Cells are then stimulated with a pro-angiogenic factor, such as VEGF-A (e.g., 20 ng/mL).
-
After 48-72 hours of incubation, cell proliferation is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
-
Data Analysis:
-
The absorbance or fluorescence is measured, and the percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
This assay is used to determine the effect of this compound on the stability of VEGF and MMP9 mRNA[1].
-
Cell Treatment:
-
Cells (e.g., macrophages or cancer cells) are treated with this compound or a vehicle control for a specified period.
-
Transcription is then halted by the addition of a transcription inhibitor, such as Actinomycin D (e.g., 5 µg/mL).
-
-
RNA Isolation and Quantification:
-
Total RNA is isolated from the cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6 hours).
-
The levels of VEGF and MMP9 mRNA are quantified using quantitative real-time PCR (qRT-PCR), with a housekeeping gene (e.g., GAPDH) used for normalization.
-
-
Data Analysis:
-
The mRNA decay rate is calculated for each treatment group, and the half-life of the specific mRNA is determined.
-
Conclusion
The small molecule this compound is a muscone derivative that has been identified as an inhibitor of the RNA-binding protein HuR. By preventing HuR from binding to and stabilizing the mRNAs of key angiogenic factors like VEGF and MMP9, this compound exhibits anti-angiogenic properties. It is crucial to distinguish this compound from the similarly named but structurally and functionally distinct compound, ZM323881, which is a direct inhibitor of the VEGFR-2 tyrosine kinase. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of oncology and drug development who are interested in the therapeutic potential of targeting the HuR-mediated regulation of gene expression.
References
An In-depth Technical Guide to In Vitro Studies of ZM-32
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the in vitro studies of ZM-32, a novel muscone (B1676871) derivative. It details its mechanism of action, impact on key signaling pathways, and quantitative efficacy, supported by detailed experimental protocols and visual diagrams.
Abstract
This compound is a synthetic muscone derivative identified as a potent inhibitor of tumor angiogenesis. In vitro studies have demonstrated its efficacy in targeting the Human antigen R (HuR) protein, a critical regulator of angiogenic factor expression. By binding to HuR, this compound disrupts the stability of key mRNAs, such as those for Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP9). This action leads to the suppression of the VEGF/VEGFR2/ERK1/2 signaling axis, ultimately inhibiting endothelial cell proliferation, migration, and tube formation—key processes in angiogenesis. This guide consolidates the available quantitative data and provides detailed methodologies for the key experiments that form the basis of our understanding of this compound's anti-angiogenic and anti-cancer properties in a laboratory setting.
Mechanism of Action: Targeting the HuR Protein
The primary molecular target of this compound is the Human antigen R (HuR) protein, an RNA-binding protein that is frequently overexpressed in various cancers.[1] HuR plays a crucial role in post-transcriptional gene regulation by binding to adenylate-uridylate-rich elements (AREs) in the 3' untranslated region (3'-UTR) of specific mRNAs, thereby enhancing their stability and translation.[2] Many of these target mRNAs encode proteins integral to tumor progression, including angiogenic factors.[1]
This compound functions by directly binding to the RRM1/2 (RNA recognition motifs 1 and 2) domain of the HuR protein.[1][3] This competitive binding prevents HuR from associating with the mRNA of its target genes, notably Vegf-a and Mmp9.[1][2] The consequence is a decrease in the stability of these mRNAs, leading to reduced synthesis of VEGF-A and MMP9 proteins.[1] This targeted disruption of HuR-mediated gene expression is the foundational mechanism for this compound's anti-angiogenic effects.[2][4]
Caption: this compound mechanism of action targeting the HuR protein.
Signaling Pathway Modulation: The VEGF/VEGFR2/ERK1/2 Axis
By reducing the expression of VEGF, this compound effectively suppresses the primary signaling pathway responsible for angiogenesis: the VEGF/VEGFR2/ERK1/2 axis.[1] In the tumor microenvironment, macrophages are a significant source of VEGF, which acts on endothelial cells to promote the formation of new blood vessels.[1] this compound's inhibition of HuR in both macrophages and cancer cells curtails this crucial signaling cascade.[1][2] The diminished levels of VEGF lead to reduced activation of its receptor, VEGFR2, on endothelial cells. This, in turn, decreases the phosphorylation and activation of downstream kinases, including ERK1/2, culminating in the inhibition of endothelial cell proliferation and migration.[1]
Caption: this compound suppresses the VEGF/VEGFR2/ERK1/2 signaling pathway.
Quantitative In Vitro Data
The following tables summarize the key quantitative results from in vitro studies of this compound.
Table 1: Binding Affinity of this compound
| Compound | Target Protein | Method | Binding Affinity (KD) | Reference |
|---|
| this compound | HuR RRM1/2 | Surface Plasmon Resonance (SPR) | 521.7 nmol/L |[1][2][3] |
Table 2: Anti-Proliferative and Anti-Migratory Activity of this compound
| Cell Line | Assay Type | Effect | Concentration | Reference |
|---|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | Proliferation (CCK-8) | Potent anti-proliferative effect | Not specified | [5] |
| MDA-MB-468, AGS, U251, HepG2, PC-3, A549, H1299, HeLa, PANC-1 | Proliferation (CCK-8) | Broad-spectrum anti-proliferative effect | Not specified | [5] |
| MDA-MB-231 (Breast Cancer) | Migration (Transwell) | Significant inhibition (P < 0.001) | 0.5 µmol/L | [5] |
| Endothelial Cells | Proliferation | Inhibition | Not specified | [1] |
| Endothelial Cells | Migration | Inhibition | Not specified | [1] |
| Endothelial Cells | Tube Formation | Inhibition | Not specified |[1] |
Key In Vitro Experimental Protocols
Detailed methodologies for assessing the efficacy of this compound are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To quantitatively measure the binding affinity (KD) between this compound and the HuR protein.
-
Protocol:
-
Immobilization: Recombinant HuR RRM1/2 protein is covalently immobilized onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The prepared this compound solutions are injected sequentially over the sensor chip surface at a constant flow rate. Association and dissociation phases are monitored in real-time by measuring the change in the surface plasmon resonance signal (response units, RU).
-
Regeneration: After each cycle, the sensor surface is regenerated using a low pH glycine (B1666218) solution or other appropriate regeneration buffer to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The steady-state or kinetic binding data is then fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Cell Proliferation (CCK-8) Assay
-
Objective: To determine the effect of this compound on the proliferation of cancer and endothelial cells.
-
Protocol:
-
Cell Seeding: Cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well. The plate is incubated for an additional 1-4 hours.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
Transwell Cell Migration Assay
-
Objective: To assess the inhibitory effect of this compound on cancer cell migration.
-
Protocol:
-
Chamber Preparation: Transwell inserts (e.g., 8.0 µm pore size) are placed into a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Cells, previously serum-starved for 12-24 hours, are resuspended in a serum-free medium containing different concentrations of this compound or a vehicle control. A defined number of cells (e.g., 5 x 104) is added to the upper chamber of each insert.
-
Incubation: The plate is incubated for 12-24 hours to allow for cell migration through the porous membrane.
-
Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol (B129727) and stained with a solution such as 0.1% crystal violet.
-
Quantification: The inserts are air-dried, and the stained cells are imaged using a microscope. The number of migrated cells is counted in several random fields, or the dye is solubilized (e.g., with 10% acetic acid) and the absorbance is measured to quantify migration.
-
Caption: Experimental workflow for a Transwell cell migration assay.
Conclusion
The collective in vitro evidence strongly supports the role of this compound as a promising anti-angiogenic agent. Its well-defined mechanism of action, involving the direct inhibition of the HuR protein and subsequent downregulation of the VEGF signaling pathway, provides a solid rationale for its development as a therapeutic candidate. The quantitative data on its binding affinity and cellular effects underscore its potency. The experimental protocols outlined in this guide offer a robust framework for further investigation and validation of this compound and similar compounds in the field of oncology drug discovery.
References
- 1. Muscone derivative this compound inhibits breast tumor angiogenesis by suppressing HuR-mediated VEGF and MMP9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
ZM-32: A Comprehensive Technical Guide to Solubility and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility and stability of ZM-32, a novel investigational small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding the physicochemical properties of this compound is critical for its development as a potential therapeutic agent. This document outlines the solubility of this compound in various solvents and physiological media, and details its stability under a range of environmental conditions. The experimental protocols used to derive these characteristics are described, and key signaling pathways associated with this compound's mechanism of action are visualized. The information presented herein is intended to support formulation development, analytical method validation, and regulatory submissions.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of VEGFR-2, a key mediator of angiogenesis. By targeting VEGFR-2, this compound has the potential to inhibit tumor growth and metastasis in various oncology indications. Early-phase development requires a thorough characterization of the compound's physicochemical properties to ensure the development of a safe, stable, and efficacious drug product. This guide focuses on two critical quality attributes: solubility and stability.
Solubility is a crucial determinant of a drug's bioavailability and dissolution rate. Poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy.
Stability of the active pharmaceutical ingredient (API) and the drug product is essential to ensure that the drug maintains its quality, purity, and potency throughout its shelf life.
Solubility of this compound
The solubility of this compound was assessed in a variety of solvents and aqueous media to support formulation and analytical development.
Solubility in Common Solvents
The solubility of this compound in various organic solvents was determined at ambient temperature. This information is valuable for process chemistry and the preparation of stock solutions for in vitro and in vivo studies.
| Solvent | Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | > 200 |
| N,N-Dimethylformamide (DMF) | 150 |
| Ethanol | 25 |
| Methanol | 15 |
| Acetonitrile | 10 |
| Dichloromethane | 5 |
| Water | < 0.01 |
pH-Dependent Aqueous Solubility
The aqueous solubility of this compound was evaluated across a physiologically relevant pH range at 37°C. As a weakly basic compound (pKa = 8.2), this compound exhibits pH-dependent solubility.
| pH | Solubility (µg/mL) at 37°C |
| 1.2 (Simulated Gastric Fluid) | 50.2 |
| 4.5 (Acetate Buffer) | 5.8 |
| 6.8 (Simulated Intestinal Fluid) | 0.5 |
| 7.4 (Phosphate Buffered Saline) | 0.2 |
Stability of this compound
Stability studies were conducted to evaluate the degradation of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.
Solid-State Stability
The solid-state stability of this compound was assessed under accelerated and long-term storage conditions.
| Condition | Duration | Observations | Purity by HPLC (%) |
| 40°C / 75% RH | 6 months | No change in physical appearance | 99.5 |
| 25°C / 60% RH | 12 months | No change in physical appearance | 99.8 |
| Photostability (ICH Q1B) | 1.2 million lux hours | Slight yellowing of powder | 99.1 |
Solution-State Stability
The stability of this compound in solution was investigated to understand its degradation pathways in different formulations and during analytical testing.
| Solvent/Medium | Condition | Duration | Purity by HPLC (%) |
| pH 1.2 Buffer | 37°C | 24 hours | 98.9 |
| pH 7.4 Buffer | 37°C | 24 hours | 99.2 |
| Acetonitrile/Water (1:1) | Ambient | 48 hours | 99.7 |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The equilibrium solubility of this compound was determined using the shake-flask method.
-
An excess amount of this compound powder was added to a known volume of the test solvent in a sealed glass vial.
-
The vials were agitated in a temperature-controlled shaker bath (25°C for organic solvents, 37°C for aqueous media) for 24 hours to ensure equilibrium was reached.
-
The resulting suspension was filtered through a 0.22 µm syringe filter to remove undissolved solid.
-
The concentration of this compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
The experiment was performed in triplicate for each solvent.
Stability Indicating HPLC Method
A stability-indicating HPLC method was developed and validated to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Forced Degradation Studies
Forced degradation studies were conducted to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method. This compound was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidation: 3% H₂O₂ at ambient temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours (solid state)
-
Photodegradation: Exposure to light as per ICH Q1B guidelines
Signaling Pathways and Experimental Workflows
This compound and the VEGFR-2 Signaling Pathway
This compound is designed to inhibit the tyrosine kinase activity of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. By blocking this pathway, this compound can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility Assessment
The following diagram illustrates the systematic approach for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination of this compound.
Experimental Workflow for Stability Study
The workflow for conducting stability studies on this compound is depicted below.
Caption: General workflow for conducting stability studies of this compound.
Conclusion
This technical guide summarizes the fundamental solubility and stability characteristics of the investigational VEGFR-2 inhibitor, this compound. The compound exhibits poor aqueous solubility, which is pH-dependent, a critical consideration for the development of an oral dosage form. This compound demonstrates good solid-state stability under accelerated and long-term conditions, although it shows some sensitivity to light. The provided experimental protocols and workflows offer a framework for the continued physicochemical characterization of this compound. This foundational knowledge is paramount for guiding formulation strategies, establishing appropriate storage and handling procedures, and ensuring the overall quality and performance of the future drug product. Further studies will focus on developing solubility-enhancing formulations and fully characterizing degradation products to support the progression of this compound through clinical development.
Methodological & Application
Application Notes and Protocols for ZM-32 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZM-32, an experimental inhibitor of the RNA-binding protein HuR, in cell culture-based assays. The provided protocols are based on established methodologies and the known mechanism of action of this compound.
Introduction to this compound
This compound is a synthetic muscone (B1676871) derivative that has been identified as a potent inhibitor of Human antigen R (HuR), an RNA-binding protein that is overexpressed in numerous cancers. HuR plays a critical role in tumorigenesis by stabilizing the messenger RNA (mRNA) of key oncogenes, including Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase 9 (MMP9). By binding to the RNA-recognition motifs (RRM1/2) of HuR, this compound prevents the association of HuR with the AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs.[1] This disruption leads to the destabilization and subsequent degradation of these transcripts, resulting in the downregulation of their protein products. The primary downstream effect of this compound is the inhibition of angiogenesis, cell proliferation, and migration, making it a compound of interest for cancer research.[1]
Mechanism of Action
This compound exerts its biological effects by competitively binding to the RRM1/2 structural domain of the HuR protein.[1] This binding event physically blocks the interaction between HuR and the AREs present in the 3'-UTR of target mRNAs, such as those for VEGF-A and MMP9. Consequently, these mRNAs are not protected from degradation by cellular ribonucleases, leading to a decrease in their steady-state levels. The reduction in VEGF-A and MMP9 protein expression subsequently inhibits the VEGF/VEGFR2/ERK1/2 signaling pathway, which is crucial for endothelial cell proliferation, migration, and tube formation – key events in angiogenesis.
Data Presentation
Quantitative Data for this compound and Other HuR Inhibitors
While specific IC50 values for this compound in various cell lines are not yet widely published, the following table summarizes its known binding affinity. For comparative purposes, IC50 values for other known HuR inhibitors are also provided to offer a potential reference for effective concentration ranges in experimental setups.
| Compound | Target | Assay Type | Value | Cell Line(s) |
| This compound | HuR RRM1/2 | Surface Plasmon Resonance (SPR) | KD = 521.7 nmol/L | N/A |
| SRI-42127 | HuR Dimerization | Cell-based Luciferase Assay | IC50 = 1.2 ± 0.2 µM | Glioblastoma |
| A-92 | HuR Dimerization | Cell-based Luciferase Assay | IC50 = 4.5 ± 0.5 µM | Glioblastoma |
Note: The absence of published IC50 values for this compound necessitates empirical determination for each cell line and assay.
Visualizations
Caption: this compound inhibits HuR, leading to mRNA degradation and reduced angiogenesis.
Caption: General experimental workflow for evaluating this compound in cell culture.
Experimental Protocols
General Cell Culture and this compound Treatment
This protocol provides a general guideline for culturing cells and treating them with this compound. Specific cell lines, such as the triple-negative breast cancer cell line MDA-MB-231 and Human Umbilical Vein Endothelial Cells (HUVECs) , are relevant for studying the effects of this compound.
Materials:
-
Target cell line (e.g., MDA-MB-231, HUVECs)
-
Complete growth medium (e.g., DMEM for MDA-MB-231, EGM-2 for HUVECs)
-
Fetal Bovine Serum (FBS), if required
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Tissue culture flasks, plates, and other consumables
Protocol:
-
Cell Culture: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells according to standard protocols to maintain logarithmic growth.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Trypsinize and count cells. Seed the cells into the appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA analysis) at a predetermined density that will ensure they are in the exponential growth phase at the time of treatment and analysis. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in a complete growth medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the optimal concentration.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group (typically ≤ 0.1%).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to the specific downstream assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells cultured in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer or endothelial cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal Violet staining solution
-
Microscope
Protocol:
-
Seed cells (e.g., 5 x 10^4 cells per insert) in serum-free medium into the upper chamber of the Transwell inserts. The medium in the lower chamber should contain a chemoattractant.
-
Add this compound or vehicle control to both the upper and lower chambers to ensure a consistent concentration gradient.
-
Incubate for an appropriate time (e.g., 12-24 hours) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with PBS to remove excess stain.
-
Count the number of migrated cells in several random fields under a microscope.
Endothelial Cell Tube Formation Assay
This assay models the late stage of angiogenesis, where endothelial cells form capillary-like structures.
Materials:
-
HUVECs
-
Reduced growth factor basement membrane matrix (e.g., Matrigel®)
-
Pre-chilled 96-well plate
-
Calcein AM (for fluorescent visualization, optional)
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Resuspend HUVECs (1-2 x 10^4 cells per well) in a medium containing different concentrations of this compound or vehicle control.
-
Gently add the cell suspension onto the solidified matrix.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and photograph the formation of tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Analysis of mRNA Stability
This protocol is used to determine if this compound affects the stability of target mRNAs like VEGF-A and MMP9.
Materials:
-
Cells treated with this compound or vehicle control
-
Actinomycin D (transcription inhibitor)
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for target genes (VEGF-A, MMP9) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix and instrument
Protocol:
-
Treat cells with this compound or vehicle for a predetermined time (e.g., 12-24 hours).
-
Add Actinomycin D (e.g., 5 µg/mL) to all wells to stop new mRNA synthesis.
-
Harvest cells at different time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).
-
Extract total RNA from each sample.
-
Perform reverse transcription to synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of the target mRNAs at each time point.
-
Normalize the target mRNA levels to the housekeeping gene.
-
Calculate the mRNA half-life by plotting the natural logarithm of the relative mRNA abundance against time. A faster decay rate in this compound-treated cells compared to control indicates decreased mRNA stability.
References
Application Notes and Protocols for ZM-32 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-32 is a derivative of muscone (B1676871) and a potent inhibitor of the RNA-binding protein HuR (Hu antigen R). By competitively binding to the RRM1/2 structural domain of HuR, this compound effectively prevents the formation of the HuR-VEGF-A mRNA complex. This interaction is critical as HuR stabilizes vascular endothelial growth factor A (VEGF-A) mRNA, a key regulator of angiogenesis. The inhibition of this pathway by this compound leads to a reduction in VEGF-A expression, subsequently suppressing tumor angiogenesis and growth. These application notes provide detailed protocols for the utilization of this compound in a preclinical mouse xenograft model of cancer.
Mechanism of Action: this compound Signaling Pathway
This compound targets the HuR-mediated stabilization of VEGF-A mRNA. Under various cellular stresses, including hypoxia which is common in the tumor microenvironment, protein kinase C beta (PKCβ) can be activated. Activated PKCβ can lead to the phosphorylation and cytoplasmic translocation of HuR. In the cytoplasm, HuR binds to the AU-rich elements (AREs) in the 3'-untranslated region (3'UTR) of VEGF-A mRNA, protecting it from degradation and enhancing its translation. The resulting increase in VEGF-A protein secretion promotes angiogenesis by binding to its receptor, VEGFR2, on endothelial cells. This binding triggers downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, leading to endothelial cell proliferation, migration, and survival, and ultimately, new blood vessel formation. This compound disrupts this process by preventing HuR from binding to VEGF-A mRNA, thereby inhibiting the entire downstream angiogenic signaling cascade.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from a preclinical study evaluating the efficacy of this compound in a human breast cancer xenograft mouse model.
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | - | Intraperitoneal (i.p.) | Every 3 days | 1250 ± 150 | 0 | - |
| This compound | 75 | Intraperitoneal (i.p.) | Every 3 days | 450 ± 80 | 64 | No significant body weight loss observed. |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion (viability should be >95%).
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice.
-
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week under specific-pathogen-free (SPF) conditions before the start of the experiment.
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Sterilize the injection site on the right flank of the mouse with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank.
-
Monitor the animals for tumor growth.
-
This compound Formulation and Administration
-
Formulation:
-
Prepare a vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in the vehicle to achieve the desired final concentration for a 75 mg/kg dose. (e.g., for a 20g mouse receiving a 200 µL injection, the concentration would be 7.5 mg/mL).
-
Ensure the solution is homogenous by vortexing or sonicating if necessary. Prepare fresh daily.
-
-
Administration:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).
-
Administer this compound (75 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.
-
Repeat the administration every three days for the duration of the study (e.g., 21 days).
-
Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Body Weight: Monitor the body weight of each mouse two to three times per week as an indicator of general health and treatment toxicity.
-
Endpoint: At the end of the study, euthanize the mice according to institutional guidelines.
-
Tissue Collection: Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, immunohistochemistry for angiogenesis markers like CD31, or molecular analysis).
-
Toxicity Assessment (Optional):
-
Collect blood samples for complete blood count (CBC) and serum chemistry analysis.
-
Harvest major organs (liver, kidney, spleen, lung, heart) for histopathological examination (H&E staining) to assess for any signs of toxicity.
-
Experimental Workflow
The following diagram outlines the key steps for conducting an in vivo efficacy study of this compound in a mouse xenograft model.
Disclaimer: These protocols are intended as a guide. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC). Researchers should optimize specific parameters based on their experimental goals and resources.
ZM-323881: Application Notes and Protocols for a Selective VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM-323881 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2][3] By targeting VEGFR-2, ZM-323881 effectively modulates the VEGF signaling pathway, a critical regulator of angiogenesis, vascular permeability, and endothelial cell proliferation, migration, and survival.[1][4][5] This document provides detailed application notes and protocols for the use of ZM-323881 in both in vitro and in vivo research settings, intended to guide researchers in its effective application for studying angiogenesis and developing novel therapeutic strategies.
Mechanism of Action
ZM-323881, with the chemical name 5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol, exerts its biological effects through the specific inhibition of VEGFR-2 autophosphorylation.[1] Vascular Endothelial Growth Factor-A (VEGF-A), a key ligand, binds to VEGFR-2, inducing receptor dimerization and the activation of its intracellular tyrosine kinase domain.[6] This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are central to endothelial cell function. ZM-323881 competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing its phosphorylation and thereby blocking the initiation of this signaling cascade.[1][7] This blockade leads to the inhibition of VEGF-A-induced endothelial cell proliferation, migration, and tube formation, as well as a reduction in vascular permeability.[1][3]
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data for ZM-323881, providing a clear reference for its potency and selectivity in various experimental models.
Table 1: In Vitro Inhibitory Activity of ZM-323881
| Target/Assay | Cell Line/System | IC₅₀ Value | Reference |
| Primary Target | |||
| VEGFR-2 (KDR) Tyrosine Kinase | Enzyme Assay | < 2 nM | [1][2][8] |
| Cellular Activity | |||
| VEGF-A-induced Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 8 nM | [1][2][8] |
| Selectivity Profile | |||
| VEGFR-1 (Flt-1) Tyrosine Kinase | Enzyme Assay | > 50 µM | [1][8] |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | Enzyme Assay | > 50 µM | [2][8] |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | Enzyme Assay | > 50 µM | [2][8] |
| Epidermal Growth Factor Receptor (EGFR) | Enzyme Assay | > 50 µM | [2][8] |
| ErbB2 | Enzyme Assay | > 50 µM | [2][8] |
| EGF-induced HUVEC Proliferation | HUVEC | 1.9 µM | [3] |
| bFGF-induced HUVEC Proliferation | HUVEC | 1.6 µM | [3] |
Table 2: In Vivo Administration Guidelines for ZM-323881
| Animal Model | Administration Route | Dosage | Dosing Schedule | Vehicle/Formulation | Observed Effect | Reference |
| Male Leopard Frog (Rana pipiens) | Perfusion of mesenteric microvessels | 10 nM | Not Applicable | Not specified | Abolished VEGF-A-mediated increases in vascular permeability | [3] |
| Nude Mice with Human Tumor Xenografts | Oral (gavage) | 50 mg/kg/day | Once daily | 0.5% methylcellulose | Significant tumor growth inhibition | [9] |
Experimental Protocols
In Vitro Protocols
This protocol is adapted from methodologies used to determine the enzymatic inhibition of VEGFR-2.[7][10]
-
Plate Coating : Coat 96-well plates with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.
-
Compound Preparation : Prepare serial dilutions of ZM-323881 in DMSO. Further dilute in the assay buffer (e.g., HEPES pH 7.5, 10 mM MnCl₂). The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Reaction Initiation : Add the VEGFR-2 enzyme to the wells containing the diluted ZM-323881.
-
Incubation : Incubate the plate for 20 minutes at room temperature to allow for inhibitor binding.
-
ATP Addition : Initiate the kinase reaction by adding ATP to a final concentration of 2 µM.
-
Reaction Termination and Detection : Stop the reaction and detect the level of substrate phosphorylation using a specific anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP).
-
Data Analysis : Measure the signal (e.g., absorbance) and calculate the percent inhibition relative to a vehicle control. Determine the IC₅₀ value by non-linear regression analysis.
This protocol is based on the inhibition of VEGF-A-stimulated HUVEC proliferation.[1][10]
-
Cell Seeding : Plate HUVECs (passage 2-8) in 96-well plates at a density of 1,000 cells/well in their growth medium. Allow cells to attach overnight.
-
Serum Starvation : Replace the growth medium with a low-serum medium and incubate for 24 hours to synchronize the cells.
-
Treatment : Treat the cells with serial dilutions of ZM-323881 in the presence or absence of a stimulating factor (e.g., 3 ng/mL VEGF-A).
-
Incubation : Incubate the plates for 4 days.
-
Proliferation Measurement : On day 4, add 1 µCi/well of ³H-thymidine and incubate for an additional 4 hours.
-
Harvesting and Counting : Harvest the cells and measure the incorporation of tritium (B154650) using a beta-counter.
-
Data Analysis : Calculate the percent inhibition of VEGF-A-stimulated proliferation and determine the IC₅₀ value.
In Vivo Protocol
For in vivo studies in mice, ZM-323881 can be formulated as a suspension for oral gavage.
-
Vehicle Preparation : Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Suspension Preparation : To prepare a 5 mg/mL suspension, weigh the required amount of ZM-323881 powder.
-
Mixing : Gradually add the ZM-323881 powder to the CMC-Na solution while vortexing or stirring to ensure a homogenous suspension.
-
Administration : Administer the suspension to mice via oral gavage at the desired volume to achieve the target dose (e.g., for a 50 mg/kg dose in a 20 g mouse, administer 0.2 mL of a 5 mg/mL suspension). It is recommended to prepare the formulation fresh daily.
Concluding Remarks
ZM-323881 is a valuable research tool for investigating the roles of VEGFR-2 in physiological and pathological angiogenesis. Its high potency and selectivity make it an excellent candidate for both in vitro and in vivo studies aimed at understanding the complexities of VEGF signaling and for the preclinical evaluation of anti-angiogenic therapeutic strategies. The protocols and data presented herein should serve as a comprehensive guide for the effective use of this compound. Researchers should, however, always optimize conditions for their specific experimental systems.
References
- 1. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular endothelial growth factor-tyrosine kinase inhibitors: Novel mechanisms, predictors of hypertension and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abeomics.com [abeomics.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. A highly selective, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor has potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ZM 447439 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of ZM 447439, a potent and selective Aurora B kinase inhibitor, in Western blot analysis. The information is intended to guide researchers in designing and executing experiments to investigate the effects of ZM 447439 on various signaling pathways and cellular processes.
Introduction
ZM 447439 is a cell-permeable quinazoline (B50416) compound that acts as a reversible and ATP-competitive inhibitor of Aurora A and Aurora B kinases[1]. It exhibits greater selectivity for Aurora B[2]. Aurora kinases are crucial regulators of mitosis, and their overexpression is implicated in the progression of various cancers[3]. ZM 447439 induces G2/M cell cycle arrest and apoptosis in cancer cells by inhibiting Aurora kinase activity, making it a valuable tool for cancer research and drug development[4]. Western blotting is a key technique to elucidate the molecular mechanisms underlying the effects of ZM 447439 by analyzing changes in protein expression and phosphorylation status.
It is important to note that the designation "ZM-32" is ambiguous. While a muscone (B1676871) derivative with this name has been mentioned in some literature, the vast majority of research, particularly in the context of Western blot analysis for cancer studies, refers to the Aurora kinase inhibitor ZM 447439 . Additionally, a monoclonal antibody designated ZM32 that recognizes MUC1 exists but is unrelated to the small molecule inhibitor[5]. This document focuses exclusively on ZM 447439.
Data Presentation
The following tables summarize quantitative data from various studies using ZM 447439, providing a reference for experimental design.
Table 1: IC50 Values of ZM 447439 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| T47D | Breast Cancer | 9.604 ± 0.982 | 24 |
| T47D | Breast Cancer | 3.413 ± 0.533 | 48 |
| T47D | Breast Cancer | 0.620 ± 0.208 | 72 |
| BON | Gastroenteropancreatic Neuroendocrine Tumor | Not specified | 72 |
| QGP-1 | Gastroenteropancreatic Neuroendocrine Tumor | Not specified | 72 |
| MIP-101 | Gastroenteropancreatic Neuroendocrine Tumor | Not specified | 72 |
| SiHa | Cervical Cancer | Not specified | Not specified |
| HCT-116 | Colorectal Cancer | Not specified | Not specified |
Table 2: Recommended Antibody Targets for Western Blot Analysis Following ZM 447439 Treatment
| Target Protein | Expected Effect of ZM 447439 | Function |
| Phospho-Aurora B | Decrease | Inhibition of Aurora B kinase activity |
| Aurora B | No change | Total protein level |
| Phospho-Histone H3 (Ser10) | Decrease | Direct substrate of Aurora B, marker of mitosis |
| p53 | Increase | Tumor suppressor, activated upon cell stress |
| BCL-2 | Decrease | Anti-apoptotic protein |
| Cyclin B1 | Decrease | G2/M checkpoint protein |
| Cleaved Caspase-3 | Increase | Marker of apoptosis |
| Bak | No change (expression level) | Pro-apoptotic protein, involved in ZM 447439-induced apoptosis |
| Bax | No change (expression level) | Pro-apoptotic protein, involved in ZM 447439-induced apoptosis |
Signaling Pathways
Diagram 1: Simplified Signaling Pathway of ZM 447439 Action
Caption: ZM 447439 inhibits Aurora B, leading to G2/M arrest and apoptosis.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., T47D, SiHa, HCT-116).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Prepare a stock solution of ZM 447439 in DMSO (e.g., 10 mM).
-
Dilute the stock solution in the culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). A vehicle control (DMSO) should be included.
-
Treat cells for the desired time points (e.g., 24, 48, 72 hours).
-
2. Protein Lysate Preparation
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford protein assay.
3. Western Blot Protocol
This protocol provides a general workflow. Optimization may be required for specific antibodies and cell lines.
Diagram 2: Western Blot Experimental Workflow
References
- 1. Aurora Kinase Inhibitor VI, ZM447439 The Aurora Kinase Inhibitor VI, ZM447439, also referenced under CAS 331771-20-1, controls the biological activity of Aurora Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 331771-20-1 [sigmaaldrich.com]
- 2. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 3. ZM 447439, Aurora B kinase inhibitor (CAS 331771-20-1) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. MUC-1 Monoclonal Antibody (ZM32) (Z2336MS) [thermofisher.com]
Application Notes and Protocols for ZM-32 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZM-32, a potent inhibitor of the Human antigen R (HuR) protein, in immunofluorescence staining applications. This compound offers a valuable tool for investigating the role of HuR in regulating the expression of key angiogenic factors, providing insights into cancer biology and aiding in the development of novel therapeutics.
Introduction
This compound is a small molecule inhibitor that targets Human antigen R (HuR), an RNA-binding protein that is overexpressed in a variety of cancers. HuR plays a critical role in tumor progression by stabilizing the messenger RNA (mRNA) of proteins involved in angiogenesis, such as Vascular Endothelial Growth Factor A (VEGF-A) and Matrix Metalloproteinase 9 (MMP9). By binding to HuR, this compound prevents the formation of the HuR-mRNA complex, leading to the downregulation of VEGF-A and MMP9 expression and subsequent inhibition of tumor angiogenesis.[1][2] Immunofluorescence staining is a powerful technique to visualize and quantify the cellular effects of this compound treatment.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the RRM1/2 structural domain of the HuR protein. This binding event physically obstructs the interaction between HuR and the adenylate-uridylate-rich elements (AREs) present in the 3' untranslated region (3'-UTR) of target mRNAs, including those of VEGF-A and MMP9. The prevention of this binding leads to the degradation of the target mRNAs, resulting in a decrease in the synthesis of their corresponding proteins. This targeted downregulation of pro-angiogenic factors ultimately inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.[2]
References
Application Notes and Protocols for ZM-323881 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM-323881 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2][3] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][4][5][6] Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes autophosphorylation and initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1][7] Dysregulation of the VEGF/VEGFR-2 pathway is implicated in various pathologies, including cancer and diabetic retinopathy, making it a prime target for therapeutic intervention.[1][6] ZM-323881 selectively inhibits the tyrosine kinase activity of VEGFR-2, thereby blocking the downstream signaling events.[1][8] These application notes provide detailed protocols for utilizing ZM-323881 as a reference inhibitor in in vitro kinase activity assays.
Mechanism of Action
ZM-323881 is an anilinoquinazoline (B1252766) compound that acts as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[9] It binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and its substrates. This inhibition of autophosphorylation blocks the activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for the biological effects of VEGF.[7]
Data Presentation
In Vitro Inhibitory Activity of ZM-323881
| Target Kinase | IC50 Value | Assay Conditions | Reference |
| VEGFR-2 (KDR) | < 2 nM | In vitro tyrosine kinase assay | [1][2][3][9] |
| VEGFR-1 (Flt-1) | > 50 µM | In vitro tyrosine kinase assay | [1][2] |
| PDGFRβ | > 50 µM | In vitro tyrosine kinase assay | [2] |
| FGFR1 | > 50 µM | In vitro tyrosine kinase assay | [2] |
| EGFR | > 50 µM | In vitro tyrosine kinase assay | [2] |
| ErbB2 | > 50 µM | In vitro tyrosine kinase assay | [2] |
Cellular Activity of ZM-323881
| Cell-Based Assay | IC50 Value | Cell Type | Reference |
| VEGF-A-induced endothelial cell proliferation | 8 nM | Endothelial Cells | [1][2][3][8] |
| VEGF-A-induced HUVEC proliferation | 8 nM | HUVEC | [7] |
| EGF-induced HUVEC proliferation | 1.9 µM | HUVEC | [7] |
| bFGF-induced HUVEC proliferation | 1.6 µM | HUVEC | [7] |
Mandatory Visualizations
Caption: VEGFR-2 Signaling Pathway and Inhibition by ZM-323881.
Caption: Experimental Workflow for VEGFR-2 Kinase Assay with ZM-323881.
Experimental Protocols
In Vitro VEGFR-2 Kinase Activity Assay
This protocol is adapted from commercially available luminescent kinase assay kits, such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience, and is suitable for determining the IC50 of ZM-323881.[10][11][12] The assay measures the amount of ATP remaining after the kinase reaction, where a lower luminescence signal indicates higher kinase activity.
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase domain
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
ZM-323881 hydrochloride (soluble in DMSO)[2]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT) (optional)
-
DMSO
-
White, opaque 96-well plates
-
Luminescent kinase assay reagent (e.g., Kinase-Glo® Max)
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer. If using DTT, add to a final concentration of 1 mM.
-
Prepare a stock solution of ZM-323881 (e.g., 10 mM in 100% DMSO).
-
Create a serial dilution of ZM-323881 in 100% DMSO. For a 10-point IC50 curve, a 3-fold serial dilution starting from 100 µM is recommended.
-
Prepare an intermediate dilution of the ZM-323881 serial dilutions by diluting 1:10 in 1x Kinase Assay Buffer. This will result in a 10% DMSO concentration.
-
Prepare a master mix containing ATP and the kinase substrate in 1x Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for VEGFR-2 (typically 2-20 µM).
-
Dilute the recombinant VEGFR-2 enzyme in 1x Kinase Assay Buffer to the desired working concentration (e.g., 1-5 ng/µL). Keep the enzyme on ice.
-
-
Assay Procedure:
-
Add 5 µL of the intermediate ZM-323881 dilutions to the appropriate wells of a 96-well plate.
-
For the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells, add 5 µL of 10% DMSO in 1x Kinase Assay Buffer.
-
Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Add 25 µL of the ATP/substrate master mix to all wells.
-
Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Positive Control" and inhibitor wells.
-
Mix gently and incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
After the incubation, add 50 µL of the luminescent kinase assay reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence signal of the "Blank" wells from all other readings.
-
Determine the percent inhibition for each ZM-323881 concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).
-
Plot the percent inhibition against the logarithm of the ZM-323881 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting and Considerations
-
DMSO Concentration: Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.[10][12]
-
Enzyme Stability: Recombinant kinases can be sensitive to freeze-thaw cycles. Aliquot the enzyme upon receipt and store at -80°C.[11]
-
ATP Concentration: The IC50 value of ATP-competitive inhibitors like ZM-323881 can be influenced by the ATP concentration in the assay. It is recommended to use an ATP concentration close to the Km of the kinase.
-
Assay Linearity: Ensure the kinase reaction is within the linear range with respect to time and enzyme concentration. This can be determined by running preliminary time-course and enzyme-titration experiments.
By following these application notes and protocols, researchers can effectively utilize ZM-323881 as a selective inhibitor to study the function of VEGFR-2 in various biological systems and as a reference compound in drug discovery screening campaigns.
References
- 1. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZM 323881 hydrochloride | VEGFR | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. vincibiochem.it [vincibiochem.it]
- 6. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
ZM-323881: Application Notes and Protocols for Primary Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ZM-323881, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in primary cell line research. This document outlines the mechanism of action, provides detailed protocols for key in vitro experiments, and summarizes relevant quantitative data to facilitate experimental design and data interpretation.
Introduction
ZM-323881, also known as ZM-32, is a small molecule inhibitor that specifically targets the tyrosine kinase activity of VEGFR-2.[1] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, play a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Dysregulation of the VEGF/VEGFR-2 signaling pathway is implicated in various pathologies, including cancer, diabetic retinopathy, and rheumatoid arthritis.[1] ZM-323881 exerts its effects by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[3] This inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis.
Mechanism of Action
VEGF-A, a potent angiogenic factor, binds to VEGFR-2, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of intracellular signals that promote endothelial cell survival, proliferation, migration, and permeability. ZM-323881 selectively inhibits this initial phosphorylation step, effectively blocking the entire downstream signaling cascade.
References
Troubleshooting & Optimization
Technical Support Center: ZM-323881
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ZM-323881, a potent and selective VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is ZM-323881 and what is its primary target?
ZM-323881 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] It functions as a tyrosine kinase inhibitor, demonstrating high selectivity for VEGFR-2 with an IC50 of less than 2 nM.[1][3][4] ZM-323881 shows minimal activity against other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and ErbB2.[3]
Q2: I'm having trouble dissolving ZM-323881 in DMSO. What could be the issue?
Difficulty in dissolving ZM-323881 in DMSO can arise from a few factors:
-
Moisture in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of ZM-323881.[1][3]
-
Compound Purity and Form: The solubility of a compound can be affected by its crystalline form and purity.
-
Concentration: Exceeding the solubility limit of ZM-323881 in DMSO will result in undissolved material.
Q3: What are the recommended storage conditions for ZM-323881 solutions?
For optimal stability, it is recommended to store ZM-323881 solutions at -80°C for long-term storage (up to 1 year) or at -20°C for shorter periods (up to 1 month).[1][5] The powdered form should be stored desiccated at +4°C.
Troubleshooting Guide: ZM-323881 Dissolution in DMSO
If you are encountering issues with dissolving ZM-323881 in DMSO, follow these troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO to minimize the impact of absorbed moisture.[1][3]
-
Sonication: To aid dissolution, sonicate the solution in a water bath.[5] Cavitation induced by sonication can help break up solid particles and enhance solubility.
-
Gentle Warming: Gentle warming of the solution to around 37-45°C can also improve solubility. Avoid excessive heat, which could potentially degrade the compound.
-
Vortexing: Vigorous vortexing can help to mechanically break down any clumps of the compound and facilitate its interaction with the solvent.
Quantitative Solubility Data
The solubility of ZM-323881 hydrochloride in DMSO has been reported by various suppliers. The table below summarizes this information.
| Supplier/Source | Reported Solubility in DMSO |
| Selleck Chemicals | 10 mg/mL (24.28 mM) |
| MedchemExpress | ≥ 50 mg/mL (121.40 mM) |
| R&D Systems | Soluble to 50 mM |
| TargetMol | 40 mg/mL (97.12 mM) |
Note: The differences in reported solubility may be due to variations in the specific salt form, purity, or experimental conditions used for determination.
Experimental Protocols
Protocol for Preparing a ZM-323881 Stock Solution in DMSO
-
Equilibrate the vial of ZM-323881 powder to room temperature before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C and continue to vortex or sonicate until the solution is clear.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Below are diagrams illustrating the experimental workflow for dissolving ZM-323881 and the VEGFR-2 signaling pathway it inhibits.
Caption: Workflow for dissolving ZM-323881.
Caption: ZM-323881 inhibits the VEGFR-2 signaling pathway.
References
ZM-32 In Vivo Instability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in vivo instability with the HuR inhibitor, ZM-32.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an inhibitor of the Human antigen R (HuR) protein. It functions by competitively binding to the RRM1/2 structural domain on HuR, which prevents the formation of the HuR RRM1/2-VEGF-A mRNA complex. This interaction has been shown to suppress proliferation, migration, growth, and angiogenesis in breast cancer cells.[1]
Q2: What are the common causes of in vivo instability for small molecule inhibitors like this compound?
A2: In vivo instability of small molecules can be attributed to a variety of factors, including:
-
Physicochemical Properties: Poor aqueous solubility, high lipophilicity, and a large molecular weight can lead to precipitation, aggregation, and increased plasma protein binding, which can reduce bioavailability and stability.[2]
-
Metabolic Instability: Rapid degradation by metabolic enzymes, such as cytochrome P450 (CYP) enzymes, can lead to the formation of inactive or toxic metabolites and decrease plasma concentrations.[2][3]
-
Chemical Instability: The molecule may be susceptible to degradation under physiological pH or due to oxidative stress.[4][5][6]
-
Plasma Protein Binding: Extensive binding to plasma proteins like albumin can reduce the free fraction of the drug available to exert its therapeutic effect and may influence its clearance.[2]
-
Efflux Transporters: Active removal of the drug from cells by efflux transporters, such as P-glycoprotein (P-gp), can limit its intracellular concentration and overall efficacy.[2][3]
Q3: What initial steps should I take if I suspect this compound is unstable in my in vivo model?
A3: If you suspect in vivo instability, a systematic approach is recommended. Start by verifying the formulation and administration protocol. Then, proceed to assess the pharmacokinetic profile of this compound in your model system. This will involve collecting plasma and/or tissue samples at various time points post-administration to quantify the concentration of the parent compound and any potential metabolites.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to this compound in vivo instability.
Issue 1: Lower than expected plasma/tissue concentrations of this compound.
This is a common indicator of in vivo instability. The following troubleshooting workflow can help identify the root cause.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. benchchem.com [benchchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
ZM-32 Experimental Variability and Controls: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ZM-32, a potent inhibitor of the RNA-binding protein HuR.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a muscone (B1676871) derivative that functions as a small molecule inhibitor of the Human antigen R (HuR) protein.[1] Its primary mechanism of action is to competitively bind to the RRM1/2 structural domain of HuR, preventing the formation of the HuR-mRNA complex.[2] This inhibition specifically downregulates the expression of proteins encoded by HuR target mRNAs, such as Vascular Endothelial Growth Factor-A (VEGF-A) and Matrix Metalloproteinase-9 (MMP9), which are crucial for angiogenesis.[1][3]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used as a tool to study the role of HuR in various biological processes, particularly in cancer research. Its ability to inhibit HuR makes it a valuable compound for investigating tumor angiogenesis, cell proliferation, migration, and invasion.[3] It has demonstrated anti-proliferative effects in a variety of cancer cell lines and has shown anti-tumor efficacy in mouse xenograft models.[1]
Q3: What is the binding affinity of this compound for HuR?
A3: this compound has a strong binding affinity for the HuR RRM1/2 protein, with a reported dissociation constant (KD) value of 521.7 nmol/L.[2]
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. It is crucial to prepare fresh stock solutions and store them in small, single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[4] The stability of this compound in cell culture media can be influenced by temperature and the complex components of the media.[4][5] For longer experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours.[4]
Troubleshooting Guide
Issue 1: High Variability or Lack of Reproducibility in Experimental Results
Possible Causes:
-
Inconsistent this compound Activity: Degradation of this compound in stock solutions or in cell culture media during the experiment.[4]
-
Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration.
-
Pipetting Errors: Inaccurate dispensing of this compound or other reagents.
-
Biological Variability: Inherent differences in cellular responses.[6][7]
Solutions:
-
This compound Handling:
-
Standardize Protocols:
-
Use cells within a consistent and narrow passage number range.
-
Seed cells at a consistent density to ensure uniform confluency at the time of treatment.
-
Use a consistent serum batch and concentration.
-
Ensure uniform timing for all experimental steps.[4]
-
-
Control Experiments:
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the this compound treated samples.
-
Use a positive control, if available, a known inhibitor of the pathway being studied.
-
Perform technical and biological replicates to assess variability.[7]
-
Issue 2: Unexpected or No Effect of this compound on Angiogenesis Assays
Possible Causes:
-
Suboptimal this compound Concentration: The concentration of this compound used may be too low to elicit a response or too high, causing cytotoxicity that masks the specific anti-angiogenic effects.
-
Incorrect Assay Conditions: The experimental setup may not be optimal for observing the effects of this compound. For example, this compound may not directly affect endothelial cell viability but inhibits angiogenesis by acting on other cell types like macrophages.[8]
-
Cell Line Resistance: The chosen cell line may not be sensitive to HuR inhibition.
Solutions:
-
Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. A CCK-8 or MTT assay can be used to assess cytotoxicity.[3]
-
Review Experimental Design:
-
Consider indirect effects. For example, in co-culture experiments, treat macrophages with this compound and then use the conditioned media to treat endothelial cells.[8]
-
Ensure the assay duration is sufficient to observe an effect.
-
-
Appropriate Controls:
-
Negative Control: Vehicle (e.g., DMSO) treated cells.
-
Positive Control: A known inhibitor of angiogenesis (e.g., Sunitinib, Sorafenib).
-
Cell-based Controls: Untreated cells to establish a baseline.
-
Issue 3: Potential Off-Target Effects
Possible Causes:
-
Small molecule inhibitors can sometimes interact with proteins other than their intended target, leading to unexpected biological effects.[9][10]
Solutions:
-
Validate Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to HuR in your cellular system.[11][12][13][14][15] A shift in the thermal stability of HuR in the presence of this compound indicates direct engagement.[11][13]
-
Control Experiments:
-
Use a structurally similar but inactive analog of this compound as a negative control, if available.
-
Perform rescue experiments by overexpressing HuR to see if the effects of this compound can be reversed.
-
-
Phenotypic Comparison: Compare the phenotype induced by this compound with that of HuR knockdown (e.g., using siRNA) in the same cell line.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | This compound Concentration | Effect | Reference |
| Binding Affinity (KD) | HuR RRM1/2 protein | 521.7 nmol/L | Strong binding | [2] |
| Cell Viability (HUVECs) | HUVEC | Not specified | No direct effect on viability | [8] |
| Cell Migration (HUVECs) | HUVEC | Not specified | No direct effect on migration | [8] |
| Tube Formation (HUVECs) | HUVEC | Not specified | No direct effect on tube formation | [8] |
| Cell Viability (Raw264.7) | Raw264.7 | 0.5 - 8 µmol/L | No toxicity | [8] |
| Cell Viability (HUVECs with conditioned media) | HUVEC | 5 µmol/L (on Raw264.7) | Inhibition of proliferation | [8] |
| Cell Migration (HUVECs with conditioned media) | HUVEC | 5 µmol/L (on Raw264.7) | Inhibition of migration | [8] |
| Tube Formation (HUVECs with conditioned media) | HUVEC | 5 µmol/L (on Raw264.7) | Inhibition of tube formation | [8] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
After 24 hours, treat the cells with various concentrations of this compound (and a vehicle control).
-
Incubate for the desired duration (e.g., 48 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[3]
-
Wound Healing (Migration) Assay
-
Objective: To assess the effect of this compound on cell migration.
-
Methodology:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at various time points (e.g., 24 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure.
-
Tube Formation (Angiogenesis) Assay
-
Objective: To evaluate the effect of this compound on the formation of capillary-like structures by endothelial cells.
-
Methodology:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed endothelial cells (e.g., HUVECs) onto the Matrigel.
-
Treat the cells with different concentrations of this compound or vehicle control.
-
Incubate for 6-12 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.
-
Visualizations
Caption: this compound inhibits angiogenesis by blocking HuR's interaction with VEGF-A mRNA.
Caption: A typical experimental workflow for evaluating the anti-angiogenic effects of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Reducing versus Embracing Variation as Strategies for Reproducibility: The Microbiome of Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rigor and Reproducibility in Experimental Design: Glossary [smcclatchy.github.io]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Publications — CETSA [cetsa.org]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Improving ZM-323881 Efficacy in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of ZM-323881 in cell-based assays.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I dissolve and store ZM-323881?
A1: ZM-323881 hydrochloride is soluble in DMSO up to 50 mM.[1] For optimal results, use fresh, high-quality DMSO, as moisture can reduce solubility.[2] Prepare a concentrated stock solution (e.g., 10 mM or 50 mM) in DMSO and store it in aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q2: What are the physical and chemical properties of ZM-323881?
A2: ZM-323881 is a potent and selective inhibitor of VEGFR-2.[1][2] Its molecular weight is 411.86 g/mol for the hydrochloride salt.[1] It is typically supplied as a white to beige powder and should be stored desiccated at +4°C.[1]
Experimental Design and Execution
Q3: What is the mechanism of action of ZM-323881?
A3: ZM-323881 is a selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[3] It acts by blocking the autophosphorylation of VEGFR-2, which is a critical step in the signaling cascade initiated by VEGF.[3] This inhibition ultimately prevents downstream events such as endothelial cell proliferation, migration, and angiogenesis.[3]
Q4: What are the recommended working concentrations for ZM-323881 in cell-based assays?
A4: The optimal concentration of ZM-323881 will depend on the specific cell type and assay. However, based on its IC50 values, a starting concentration range of 1 nM to 1 µM is recommended. For inhibiting VEGF-A-induced endothelial cell proliferation, the IC50 is approximately 8 nM.[3] For inhibiting VEGFR-2 tyrosine kinase activity in vitro, the IC50 is less than 2 nM.[3][4]
Q5: Is ZM-323881 selective for VEGFR-2?
A5: Yes, ZM-323881 is highly selective for VEGFR-2.[1] It shows minimal inhibition of other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2, with IC50 values for these kinases being greater than 50 µM.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition of VEGF-induced cell proliferation | 1. Compound inactivity: Improper storage or handling leading to degradation. 2. Suboptimal concentration: The concentration of ZM-323881 may be too low. 3. Cellular resistance: The cell line may have intrinsic or acquired resistance mechanisms. 4. High VEGF concentration: The concentration of VEGF used for stimulation may be too high, overcoming the inhibitory effect. | 1. Use fresh aliquots: Prepare fresh working solutions from a new aliquot of the stock solution. Ensure proper storage conditions were maintained. 2. Perform a dose-response curve: Test a wider range of ZM-323881 concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line. 3. Use a sensitive cell line: If possible, use a well-characterized endothelial cell line known to be responsive to VEGFR-2 inhibition, such as Human Umbilical Vein Endothelial Cells (HUVECs). 4. Optimize VEGF concentration: Perform a titration of VEGF to find the lowest concentration that gives a robust proliferative response. This will increase the sensitivity of the assay to inhibition. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, seeding density, or growth phase can affect the response. 2. Inconsistent compound preparation: Errors in dilution or incomplete solubilization of ZM-323881. 3. Assay variability: Inconsistent incubation times or reagent addition. | 1. Standardize cell culture procedures: Use cells within a defined passage number range. Ensure consistent seeding density and that cells are in the exponential growth phase at the start of the experiment. 2. Prepare fresh dilutions: Always prepare fresh working dilutions of ZM-323881 from the stock solution for each experiment. Vortex thoroughly to ensure complete mixing. 3. Follow a strict protocol: Adhere to a detailed and consistent experimental protocol, paying close attention to incubation times and reagent handling. |
| High background signal or off-target effects | 1. High ZM-323881 concentration: Using concentrations significantly above the IC50 for VEGFR-2 may lead to off-target effects. 2. DMSO toxicity: The final concentration of DMSO in the assay may be too high. | 1. Use lower concentrations: Titrate ZM-323881 to the lowest effective concentration that inhibits VEGFR-2 signaling. 2. Maintain low DMSO concentration: Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Include a vehicle control (DMSO alone) in all experiments. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of ZM-323881
| Target | IC50 Value | Assay Type |
| VEGFR-2 Tyrosine Kinase | < 2 nM | In vitro kinase assay |
| VEGF-A-induced Endothelial Cell Proliferation | 8 nM | HUVEC proliferation assay |
| VEGFR-1 | > 50 µM | In vitro kinase assay |
| PDGFRβ | > 50 µM | In vitro kinase assay |
| FGFR1 | > 50 µM | In vitro kinase assay |
| EGFR | > 50 µM | In vitro kinase assay |
| erbB2 | > 50 µM | In vitro kinase assay |
Data compiled from multiple sources.[1][3]
Experimental Protocols
1. Endothelial Cell Proliferation Assay
This protocol is designed to assess the inhibitory effect of ZM-323881 on VEGF-A-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
ZM-323881
-
DMSO
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 supplemented with 2% FBS.
-
Trypsinize and resuspend cells in EGM-2 with 0.5% FBS.
-
Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, replace the medium with serum-free EGM-2 and incubate for 4-6 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of ZM-323881 in serum-free EGM-2.
-
Add the desired concentrations of ZM-323881 to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Pre-incubate the cells with ZM-323881 for 1 hour.
-
-
VEGF-A Stimulation:
-
Add VEGF-A to the wells to a final concentration that induces a submaximal proliferative response (e.g., 10-50 ng/mL). Do not add VEGF-A to the unstimulated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Proliferation Assessment:
-
Measure cell proliferation using a suitable assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated, VEGF-A-stimulated control wells.
-
Plot the percentage of inhibition against the log of ZM-323881 concentration to determine the IC50 value.
-
2. Western Blot for VEGFR-2 Phosphorylation
This protocol is used to determine the effect of ZM-323881 on the phosphorylation of VEGFR-2.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Serum-free cell culture medium
-
Recombinant Human VEGF-A
-
ZM-323881
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate endothelial cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of ZM-323881 or DMSO for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total VEGFR-2 for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-2.
-
Visualizations
References
Technical Support Center: ZM-32 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered with ZM-32, a novel hydrophobic kinase inhibitor, in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is causing the immediate precipitation of this compound when I add it to my cell culture medium?
A1: Immediate precipitation, often called "crashing out," is common for hydrophobic compounds like this compound. It typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into an aqueous medium where the compound has low solubility.[1][2] The abrupt change in solvent polarity causes the compound to fall out of solution.
Q2: My this compound solution appears fine initially, but I see a precipitate after a few hours or days in the incubator. Why is this happening?
A2: Delayed precipitation can be caused by several factors. Changes in the media environment over time, such as shifts in pH due to cellular metabolism, can affect the solubility of this compound.[2][3] Temperature fluctuations, even minor ones, can also lead to precipitation of less stable supersaturated solutions.[4] Additionally, this compound may interact with components in the media, such as salts or proteins, to form insoluble complexes over time.[1]
Q3: Is it advisable to filter the medium to remove the this compound precipitate?
A3: Filtering the medium after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lower the effective concentration of this compound in your experiment in an unquantifiable way, leading to unreliable and irreproducible results.[1] It is more effective to address the root cause of the precipitation.
Q4: Can the presence of serum in the culture medium prevent this compound precipitation?
A4: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[1] While the presence of serum can increase the apparent solubility of this compound, this effect has its limits. At high concentrations, this compound can still precipitate even in serum-containing media.[1]
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Media
This guide provides a step-by-step approach to resolving immediate precipitation of this compound.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate this compound precipitation.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of medium causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in a smaller volume of pre-warmed medium. Then, add this intermediate dilution to the final volume of the medium. Always add the compound dropwise while gently vortexing the medium.[1] |
| Low Temperature of Media | Adding the compound to cold medium can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High Final DMSO Concentration | While DMSO aids in the initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][2] This may require preparing a more dilute stock solution in DMSO. |
Issue: Delayed Precipitation of this compound in the Incubator
This guide addresses the issue of this compound precipitating over time during incubation.
Factors Leading to Delayed Precipitation
Caption: Common causes of delayed this compound precipitation in culture.
| Potential Cause | Explanation | Recommended Solution |
| pH Instability | Cellular metabolism can alter the pH of the culture medium over time, which can, in turn, affect the solubility of a pH-sensitive compound like this compound.[2][3] | Ensure the medium is adequately buffered. Consider using a medium with a more robust buffering system or changing the medium more frequently. |
| Temperature Fluctuations | Unstable incubator temperatures or frequent opening of the incubator door can cause temperature shifts that lead to the precipitation of compounds from supersaturated solutions.[4] | Ensure your incubator is properly calibrated and maintains a stable temperature. Minimize the frequency and duration of door openings. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1][5] | If possible, try a different basal media formulation to see if the precipitation issue persists. |
| Evaporation | Evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[6] | Ensure proper humidification of the incubator. Use filter-capped flasks or seal culture plates with gas-permeable membranes to minimize evaporation. |
Experimental Protocols
Protocol: Preparation of this compound Working Solution in Cell Culture Media
This protocol provides a detailed methodology for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved. This is your primary stock solution. Store this at -20°C or -80°C for long-term stability.
-
-
Prepare an Intermediate Dilution (optional but recommended):
-
Warm an aliquot of the primary stock solution to room temperature.
-
In a new sterile tube, perform an intermediate dilution of the primary stock solution in pre-warmed (37°C) cell culture medium. For example, dilute the 10 mM stock 1:10 in medium to create a 1 mM intermediate solution.
-
Vortex gently during this dilution.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the intermediate stock solution (or the primary stock if not making an intermediate) to the final volume of pre-warmed (37°C) medium while gently vortexing. For instance, add 1 µL of a 1 mM intermediate stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Crucially, add the stock solution dropwise to the vortex of the gently stirring medium. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
-
Final Check:
-
After the final dilution, visually inspect the medium for any signs of turbidity or precipitation. If the solution is clear, it is ready to be added to your cells.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters that can influence the solubility and stability of this compound in experimental media.
Table 1: Influence of Solvent and Temperature on this compound Solubility
| Parameter | Condition | Effect on Solubility | Recommendation |
| Solvent | DMSO | High | Use as the primary solvent for stock solutions. |
| Aqueous Media (e.g., DMEM, RPMI) | Low | Final concentration in media must be carefully controlled. | |
| Temperature | 4°C (Refrigerated) | Decreased | Avoid adding this compound to cold media. |
| 37°C (Incubation) | Increased | Prepare all dilutions in media pre-warmed to 37°C.[1] |
Table 2: Critical Parameters for this compound Solution Preparation
| Parameter | Recommended Range | Rationale |
| Final DMSO Concentration | < 0.5% (ideally < 0.1%) | Minimizes solvent-induced precipitation and cellular toxicity.[1][2] |
| pH of Media | 7.2 - 7.4 | The solubility of many compounds is pH-dependent; maintaining a stable physiological pH is crucial. |
| Storage of Aqueous Solutions | Not recommended; prepare fresh | This compound is prone to precipitation and potential degradation in aqueous solutions over time.[2][7] |
| Storage of DMSO Stock | -20°C or -80°C | Ensures long-term stability and prevents degradation of the primary stock.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of physicochemical factors affecting the stability of a pH-modulated solid dispersion and a tablet during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Cellular Toxicity of Investigational Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate cellular toxicity during their experiments. As specific information for a compound designated "ZM-32" is not publicly available, this guide will refer to a hypothetical agent, "Compound Z," and will be based on established principles of cellular toxicology.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of drug-induced cellular toxicity?
A1: Drug-induced cellular toxicity can occur through various mechanisms. Key pathways include the overproduction of reactive oxygen species (ROS) leading to oxidative stress, direct DNA damage, and mitochondrial dysfunction.[1][2] Toxicants can disrupt cellular calcium homeostasis and interfere with normal protein function and signaling pathways, ultimately leading to apoptosis (programmed cell death) or necrosis.[3][4][5]
Q2: How can I determine the IC50 (half-maximal inhibitory concentration) for Compound Z in my cell line?
A2: To determine the IC50, you can perform a dose-response experiment using a cell viability assay such as the MTT or XTT assay.[6][7] Cells are treated with a range of concentrations of Compound Z for a specific duration (e.g., 24, 48, 72 hours). Cell viability is then measured, and the IC50 is calculated as the concentration of Compound Z that reduces cell viability by 50% compared to an untreated control.
Q3: What are the initial steps to take if I observe unexpected levels of toxicity with Compound Z?
A3: If you encounter higher-than-expected toxicity, it is crucial to first verify the concentration of your compound and the experimental conditions. Ensure that the correct dilutions were prepared and that the incubation times were as intended. It is also advisable to check for potential contamination of your cell culture or reagents. Repeating the experiment with a freshly prepared stock solution of Compound Z is a recommended step.
Q4: Can the formulation or vehicle of Compound Z contribute to its toxicity?
A4: Yes, the vehicle used to dissolve Compound Z (e.g., DMSO, ethanol) can exhibit toxicity at certain concentrations. It is essential to run a vehicle control experiment, where cells are treated with the same concentration of the vehicle as used in the highest concentration of Compound Z, to distinguish between the toxicity of the compound and its solvent.
Troubleshooting Guide: Reducing Compound Z Toxicity
This guide provides potential solutions for common issues encountered with cellular toxicity.
| Problem | Potential Cause | Suggested Solution |
| High cell death at low concentrations of Compound Z | - Incorrect stock concentration- High sensitivity of the cell line- Contamination | - Verify stock solution concentration.- Perform a wider dose-response curve to identify a non-toxic concentration range.- Test for mycoplasma and other contaminants in the cell culture. |
| Inconsistent toxicity results between experiments | - Variation in cell passage number- Differences in cell seeding density- Fluctuation in incubation conditions | - Use cells within a consistent and low passage number range.- Ensure uniform cell seeding density across all wells and plates.- Maintain consistent temperature, humidity, and CO2 levels. |
| Toxicity observed in vehicle control group | - Vehicle concentration is too high | - Determine the maximum non-toxic concentration of the vehicle for your specific cell line.- If possible, use a lower concentration of the vehicle by adjusting the stock solution concentration of Compound Z. |
| Compound Z precipitates in the culture medium | - Poor solubility of the compound | - Test different solvents for better solubility.- Consider using a solubilizing agent, but test its intrinsic toxicity first.- Prepare fresh dilutions of Compound Z immediately before each experiment. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Compound Z and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Comet Assay for DNA Damage
The comet assay, or single-cell gel electrophoresis, is a method for detecting DNA damage in individual cells.[8]
-
Cell Treatment: Treat cells with Compound Z for the desired time.
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to separate the damaged DNA fragments from the intact DNA.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope. Damaged DNA will form a "comet tail."
Signaling Pathways and Workflows
Caption: Key signaling pathways in compound-induced cellular toxicity.
Caption: A systematic workflow for troubleshooting and managing cellular toxicity.
References
- 1. d-nb.info [d-nb.info]
- 2. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. advinus.com [advinus.com]
- 5. Mechanisms of toxic cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. nutrafoods.eu [nutrafoods.eu]
- 8. mdpi.com [mdpi.com]
ZM-32 inconsistent results in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with ZM-32, particularly concerning inconsistent results in replicate experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the Human antigen R (HuR) protein. HuR is an RNA-binding protein that stabilizes the messenger RNA (mRNA) of various genes involved in cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor A (VEGF-A). By binding to HuR, this compound prevents it from interacting with target mRNAs, leading to their degradation and a subsequent decrease in the expression of the corresponding proteins. This disruption of the HuR-VEGF-A axis is a key aspect of its anti-tumor and anti-angiogenic effects.
Q2: What are the most common causes of inconsistent results in cell-based assays with this compound?
Inconsistent results with this compound can stem from several factors, which can be broadly categorized as compound-related, assay-related, or general experimental errors. Key causes include:
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited stability and solubility in aqueous cell culture media. Degradation or precipitation of the compound can lead to variable effective concentrations.
-
Cellular Factors: Variations in cell line passage number, cell health, and seeding density can all impact the cellular response to this compound.
-
Experimental Technique: Inaccuracies in pipetting, inconsistent incubation times, and "edge effects" in microplates can introduce significant variability.
-
Assay Interference: The compound itself may interfere with the assay readout technology (e.g., fluorescence or luminescence).
Q3: How can I assess the stability of my this compound solution?
To assess the stability of this compound in your experimental conditions, you can perform a time-course experiment. Prepare your working solution of this compound in the cell culture medium you will be using and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂). At different time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the medium and analyze the concentration of this compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in concentration over time indicates instability.
Q4: What are the best practices for preparing and storing this compound stock solutions?
For optimal results, prepare a high-concentration stock solution of this compound in anhydrous, sterile Dimethyl Sulfoxide (DMSO).[1] Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it in pre-warmed cell culture medium immediately before use. It is crucial to ensure the final DMSO concentration in your cell culture is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[2]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between technical replicates for the same this compound concentration.
-
Inconsistent dose-response curves across different experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents for each concentration. | Reduced well-to-well variability and more consistent results. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Gently rock the plate in a cross-pattern after seeding to ensure even distribution. Allow cells to adhere for a consistent period before treatment.[3] | Uniform cell monolayer and more consistent cellular response to this compound. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. If their use is unavoidable, fill them with sterile PBS or media to create a humidity barrier.[3] | Minimized evaporation and concentration gradients across the plate. |
| Compound Precipitation | Visually inspect the media for any precipitate after adding the this compound working solution. If precipitation occurs, consider lowering the final concentration or optimizing the dilution method (e.g., stepwise dilution). | The compound remains fully dissolved, ensuring a consistent effective concentration. |
Issue 2: Loss of this compound Activity Over Time
Symptoms:
-
The inhibitory effect of this compound decreases in long-term experiments (e.g., > 24 hours).
-
Results are not reproducible when experiments are performed on different days with the same stock solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability in Media | Perform a stability assessment of this compound in your specific cell culture medium (see FAQ Q3). For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). | Maintained effective concentration of this compound throughout the experiment, leading to more consistent biological effects. |
| Stock Solution Degradation | Prepare fresh stock solutions from solid this compound. Avoid repeated freeze-thaw cycles by using single-use aliquots. Protect stock solutions from light if the compound is light-sensitive.[4] | Consistent potency of the stock solution across experiments. |
| Cellular Metabolism of this compound | If you suspect cellular metabolism, you can measure the concentration of this compound in the cell culture supernatant over time using HPLC to determine its rate of depletion. | Understanding whether the loss of activity is due to chemical instability or cellular processes. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines as reported in the literature. These values can serve as a reference for designing your experiments.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| MDA-MB-231 (Human Breast Cancer) | CCK-8 Assay | 1.83 ± 0.21 | [5] |
| 4T1 (Murine Breast Cancer) | CCK-8 Assay | 2.54 ± 0.33 | [5] |
| MCF-7 (Human Breast Cancer) | CCK-8 Assay | 3.12 ± 0.45 | [5] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | CCK-8 Assay | 4.28 ± 0.57 | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay using a Tetrazolium-based (e.g., MTT/XTT) or Resazurin-based (e.g., alamarBlue) Method
This protocol outlines a general procedure for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound solid compound
-
Anhydrous, sterile DMSO
-
Sterile PBS
-
96-well flat-bottom microplates
-
Viability assay reagent (e.g., MTT, XTT, or resazurin)
-
Solubilization buffer (for MTT assay, e.g., acidified isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Viability Assay:
-
Follow the manufacturer's instructions for your chosen viability assay. For a resazurin-based assay, typically 10 µL of the reagent is added to each well, and the plate is incubated for 1-4 hours.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Protocol 2: Quantification of VEGF-A mRNA by RT-qPCR
This protocol describes how to measure the effect of this compound on the mRNA levels of its downstream target, VEGF-A.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for VEGF-A and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at a concentration around its IC50 value for a specific duration (e.g., 24 hours). Include a vehicle control.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity (e.g., using a spectrophotometer).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from an equal amount of total RNA from each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, primers for VEGF-A or the housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for VEGF-A and the housekeeping gene for each sample.
-
Calculate the relative expression of VEGF-A mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a cell viability assay with this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ZM-32 and Other Kinase Inhibitors in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of ZM-32 with the established kinase inhibitors Sunitinib (B231) and Sorafenib (B1663141). While all three compounds impact angiogenesis, their mechanisms of action differ significantly. This compound, a muscone (B1676871) derivative, indirectly inhibits angiogenesis by modulating the activity of macrophages. In contrast, Sunitinib and Sorafenib are multi-kinase inhibitors that directly target receptor tyrosine kinases on endothelial cells. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the relevant signaling pathways to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
This compound is not a traditional kinase inhibitor. It functions by targeting the RNA-binding protein Human antigen R (HuR). In the tumor microenvironment, macrophages play a crucial role in promoting angiogenesis. This compound inhibits the binding of HuR to the 3' untranslated region of vascular endothelial growth factor A (VEGF-A) and matrix metalloproteinase 9 (MMP9) mRNA within macrophages.[1][2] This destabilizes the mRNA transcripts, leading to reduced synthesis and secretion of VEGF-A and MMP9 by these immune cells. The subsequent decrease in these pro-angiogenic factors in the surrounding environment indirectly suppresses the proliferation, migration, and tube formation of endothelial cells.[1][2]
Sunitinib and Sorafenib are small molecule multi-kinase inhibitors that directly target the ATP-binding pocket of several receptor tyrosine kinases (RTKs) involved in angiogenesis.[3][4] Their primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are expressed on the surface of endothelial cells.[3][4] By inhibiting the phosphorylation and activation of these receptors, Sunitinib and Sorafenib block the downstream signaling cascades that drive endothelial cell proliferation, survival, migration, and differentiation into new blood vessels.[3][4]
Comparative Performance Data
The following tables summarize the available quantitative and qualitative data on the anti-angiogenic effects of this compound, Sunitinib, and Sorafenib. It is important to note that this compound's effects are indirect and mediated by macrophage-conditioned media, while Sunitinib and Sorafenib exert direct effects on Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Inhibition of HUVEC Proliferation
| Compound | Target Cells | Assay | IC50 / Effect | Citation |
| This compound | HUVECs | MTT Assay | No direct effect on proliferation | [1][5] |
| HUVECs (treated with macrophage-conditioned media) | CCK-8 Assay | Significant inhibition of proliferation (P < 0.001) | [5][6] | |
| Sunitinib | HUVECs | MTT Assay | ~1.5 µM | [7] |
| Sorafenib | HUVECs | MTT Assay | ~1.5 µM | [7] |
Table 2: Inhibition of HUVEC Migration
| Compound | Target Cells | Assay | Effect | Citation |
| This compound | HUVECs | Wound Healing | No direct effect on migration | [1][5] |
| HUVECs (treated with macrophage-conditioned media) | Wound Healing | Significant inhibition of migration (P < 0.01) | [5][6] | |
| Sunitinib | HUVECs | Wound Healing | Inhibition of migration | [8] |
| Sorafenib | HUVECs | Wound Healing | Inhibition of migration | [7] |
Table 3: Inhibition of HUVEC Tube Formation
| Compound | Target Cells | Assay | Effect | Citation |
| This compound | HUVECs | Matrigel Assay | No direct effect on tube formation | [1][5] |
| HUVECs (treated with macrophage-conditioned media) | Matrigel Assay | Significant inhibition of tube formation (P < 0.01) | [5][6] | |
| Sunitinib | HUVECs | Matrigel Assay | Inhibition of tube formation | [8] |
| Sorafenib | HUVECs | Matrigel Assay | Inhibition of tube formation | [7] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by this compound and the direct kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Macrophage-Conditioned Media Preparation
This protocol is essential for studying the indirect effects of compounds like this compound on endothelial cells.
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media until they reach 70-80% confluency.
-
Treatment: Replace the culture medium with fresh serum-free or low-serum medium containing the test compound (e.g., this compound at various concentrations) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the secretion of factors into the medium.
-
Collection and Processing: Collect the supernatant (conditioned medium) and centrifuge it to remove any detached cells and debris.
-
Storage: The conditioned medium can be used immediately or stored at -80°C for future use.
-
Application: For angiogenesis assays, HUVECs are cultured in a medium containing a certain percentage (e.g., 50%) of the macrophage-conditioned medium.[6]
HUVEC Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the test compounds (Sunitinib, Sorafenib) at various concentrations or the macrophage-conditioned medium (for this compound studies).
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
HUVEC Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
-
Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test compounds or macrophage-conditioned medium.
-
Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., every 6 or 12 hours) using a microscope.
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
HUVEC Tube Formation Assay (Matrigel Assay)
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
-
Matrigel Coating: Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of the test compounds or macrophage-conditioned medium.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.
-
Imaging: Visualize and capture images of the tube network using a microscope.
-
Quantification: Analyze the images to quantify various parameters of tube formation, such as the number of nodes, junctions, and total tube length.
Conclusion
This compound presents a novel, indirect approach to inhibiting angiogenesis by targeting HuR in macrophages, thereby reducing the secretion of key pro-angiogenic factors. This contrasts with the direct, receptor-targeted mechanism of multi-kinase inhibitors like Sunitinib and Sorafenib. The choice between these compounds will depend on the specific research question. This compound is a valuable tool for investigating the role of macrophage-mediated angiogenesis, while Sunitinib and Sorafenib are more suited for studying the direct effects of VEGFR/PDGFR inhibition on endothelial cells. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting studies aimed at understanding the complex process of angiogenesis.
References
- 1. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angiogenesis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VEGFR-2 Inhibitors: ZM-32 vs. Sunitinib
For researchers, scientists, and drug development professionals, the selection of a potent and selective VEGFR-2 inhibitor is a critical step in the development of novel anti-angiogenic therapies. This guide provides an objective comparison of ZM-32 (ZM 323881), a highly selective VEGFR-2 inhibitor, and Sunitinib, a multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic properties.
This document summarizes the available preclinical efficacy data for both compounds, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows to aid in the informed selection of the most appropriate compound for your research needs.
Quantitative Efficacy Data
The following table summarizes the in vitro potency of this compound and Sunitinib against their primary target, VEGFR-2, as well as their effects on endothelial cell proliferation.
| Parameter | This compound (ZM 323881) | Sunitinib | Reference(s) |
| VEGFR-2 Kinase Inhibition (IC50, cell-free) | < 2 nM | 80 nM | [1][2] |
| VEGF-dependent VEGFR-2 Phosphorylation (IC50, cell-based) | Not explicitly stated | 10 nM | [2] |
| VEGF-A-induced Endothelial Cell Proliferation (IC50) | 8 nM | 40 nM (HUVECs) | [1][3] |
Note: IC50 values can vary depending on the specific assay conditions and should be considered as a guide to relative potency.
Mechanism of Action and Target Selectivity
This compound (ZM 323881) is a potent and highly selective inhibitor of the VEGFR-2 tyrosine kinase.[1] It exhibits minimal activity against other related kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and ErbB2, making it a valuable tool for specifically interrogating the role of VEGFR-2 in biological systems.[4]
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor. While it is a potent inhibitor of VEGFR-2, it also targets a broader range of kinases including Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), c-KIT, Fms-like tyrosine kinase-3 (FLT3), and the Colony-Stimulating Factor 1 Receptor (CSF-1R).[5][6] This broader target profile contributes to its clinical efficacy in various cancers but may also lead to off-target effects.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain (e.g., as a GST-fusion protein)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine Triphosphate)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, Sunitinib) dissolved in DMSO
-
96-well microtiter plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader for luminescence or radioactivity detection
Procedure:
-
Coat the microtiter plate wells with the peptide substrate.
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
Add the recombinant VEGFR-2 kinase to the wells.
-
Add the diluted test compounds to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Endothelial Cell Proliferation Assay
This cell-based assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, a key process in angiogenesis.
Objective: To determine the IC50 of the test compound for the inhibition of VEGF-A-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2) supplemented with growth factors and serum.
-
Basal medium (e.g., EBM-2) without growth factors.
-
Recombinant human VEGF-A
-
Test compounds (this compound, Sunitinib) dissolved in DMSO
-
96-well tissue culture plates
-
Cell proliferation detection reagent (e.g., ³H-thymidine or a colorimetric/fluorometric reagent like MTT or PrestoBlue™)
-
Scintillation counter or microplate reader
Procedure:
-
Seed HUVECs in 96-well plates and allow them to attach overnight.
-
Starve the cells in basal medium for 4-6 hours to synchronize them.
-
Prepare serial dilutions of the test compounds in the basal medium.
-
Treat the cells with the diluted compounds in the presence of a stimulating concentration of VEGF-A (e.g., 10-50 ng/mL). Include appropriate controls (no compound, no VEGF-A).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Assess cell proliferation by adding the detection reagent (e.g., ³H-thymidine for the final 18 hours of incubation).
-
Quantify the proliferation based on the incorporated radioactivity or the absorbance/fluorescence signal.
-
Calculate the percentage of inhibition relative to the VEGF-A stimulated control and determine the IC50 value.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: General experimental workflow for comparing VEGFR-2 inhibitors.
References
- 1. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sunitix.net [sunitix.net]
- 6. aacrjournals.org [aacrjournals.org]
ZM-32 Target Validation via CRISPR Knockout: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the HuR inhibitor ZM-32 with alternative compounds, supported by experimental data and detailed protocols for target validation using CRISPR-Cas9 technology.
Introduction to this compound and Target Validation
This compound is a small molecule inhibitor of the Human antigen R (HuR), an RNA-binding protein that plays a critical role in post-transcriptional gene regulation.[1] HuR stabilizes target messenger RNAs (mRNAs) containing AU-rich elements (AREs) in their 3'-untranslated regions, leading to increased protein expression of key oncogenes and inflammatory factors.[1] this compound competitively binds to the RRM1/2 structural domain of HuR, preventing the formation of the HuR-mRNA complex. This inhibitory action downregulates the expression of proteins such as VEGF-A and MMP9, which are crucial for tumor angiogenesis.[2]
The validation of a drug's intended target is a critical step in the drug discovery process to ensure its efficacy and minimize off-target effects. CRISPR-Cas9 gene editing has emerged as a powerful tool for definitive target validation.[3][4] By specifically knocking out the gene encoding the putative target protein, researchers can assess whether the cellular phenotype observed with the small molecule inhibitor is recapitulated. If the knockout cells become resistant to the inhibitor, it provides strong evidence that the drug acts on-target.
HuR Signaling Pathway and Inhibitor Intervention Points
The accompanying diagram illustrates the signaling pathway influenced by HuR and highlights the points of intervention for this compound and other inhibitors. Under cellular stress, HuR translocates from the nucleus to the cytoplasm, where it binds to the AREs of target mRNAs, protecting them from degradation and promoting their translation. This leads to the upregulation of proteins involved in cell proliferation, angiogenesis, and inflammation. Inhibitors like this compound directly interfere with the HuR-mRNA interaction, while others may disrupt HuR dimerization or its nucleocytoplasmic shuttling.
Caption: HuR signaling pathway and inhibitor intervention points.
Comparison of this compound with Alternative HuR Inhibitors
Several small molecules have been developed to inhibit the function of HuR. The following table summarizes the available quantitative data for this compound and a selection of alternative inhibitors. It is important to note that the reported values may have been obtained from different experimental setups, which can influence direct comparability.
| Inhibitor | Target Interaction | Ki (nM) | IC50 (µM) | Reference |
| This compound | HuR-mRNA interaction | 521.7 | - | [2] |
| MS-444 | HuR dimerization/translocation | - | - | [5] |
| DHTS | HuR-mRNA interaction | 3.74 | - | [6] |
| Okicenone | HuR dimerization/translocation | - | - | [5] |
| CMLD-2 | HuR-mRNA interaction | 350 | - | [1][7] |
| KH-3 | HuR-mRNA interaction | - | 0.35 | [1][7] |
Experimental Protocol: CRISPR-Cas9 Knockout of HuR for this compound Validation
This protocol outlines the key steps for generating an HuR knockout cell line to validate the on-target activity of this compound.
I. Design and Cloning of sgRNA
-
sgRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the ELAVL1 gene (encoding HuR) using a CRISPR design tool. Select sgRNAs with high on-target scores and low off-target predictions.
-
Vector Selection: Choose a suitable lentiviral vector co-expressing Cas9 nuclease and the sgRNA cassette (e.g., lentiCRISPRv2).
-
Cloning: Synthesize and anneal complementary oligonucleotides for the selected sgRNAs and clone them into the linearized CRISPR vector according to the manufacturer's protocol.
-
Verification: Confirm successful cloning by Sanger sequencing.
II. Lentivirus Production and Transduction
-
Lentivirus Production: Co-transfect HEK293T cells with the cloned sgRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line (e.g., MDA-MB-231) with the lentiviral particles in the presence of polybrene.
III. Selection and Validation of Knockout Cells
-
Antibiotic Selection: Select transduced cells using the appropriate antibiotic (e.g., puromycin (B1679871) for lentiCRISPRv2).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to establish clonal populations.
-
Genomic DNA Analysis:
-
Expand individual clones and extract genomic DNA.
-
Amplify the target region of the ELAVL1 gene by PCR.
-
Analyze the PCR products for insertions or deletions (indels) using methods like the T7 Endonuclease I (T7E1) assay or by Sanger sequencing followed by decomposition analysis (e.g., TIDE).
-
-
Protein Level Validation: Confirm the absence of HuR protein expression in the knockout clones by Western blot analysis.
IV. Phenotypic Assays for this compound Validation
-
Cell Viability/Proliferation Assay:
-
Plate wild-type (WT) and HuR knockout (KO) cells in 96-well plates.
-
Treat the cells with a dose range of this compound and a relevant alternative inhibitor.
-
After 72 hours, assess cell viability using an MTT or similar assay.
-
Expected Outcome: WT cells should show a dose-dependent decrease in viability upon treatment with this compound, while HuR KO cells should exhibit significant resistance to the compound.
-
-
Angiogenesis Assay (Tube Formation Assay):
-
Culture human umbilical vein endothelial cells (HUVECs) in conditioned media from WT and HuR KO cancer cells treated with this compound or a vehicle control.
-
Plate HUVECs on Matrigel and incubate for 6-12 hours.
-
Quantify the formation of tube-like structures.
-
Expected Outcome: Conditioned media from this compound-treated WT cells should inhibit tube formation. This effect should be less pronounced with conditioned media from this compound-treated HuR KO cells.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for validating this compound's target using CRISPR-Cas9.
Caption: Workflow for this compound target validation with CRISPR knockout.
Conclusion
This guide provides a framework for the validation of this compound as a specific inhibitor of HuR. By employing CRISPR-Cas9 to generate a clean genetic knockout of the ELAVL1 gene, researchers can unequivocally demonstrate the on-target effects of this compound. The comparison with alternative inhibitors, coupled with robust phenotypic assays, will further solidify the understanding of this compound's mechanism of action and its therapeutic potential. The detailed protocols and structured data presentation are intended to facilitate the replication and extension of these validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Orthogonal Validation of ZM-32 Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This document outlines alternative experimental approaches to corroborate initial findings, complete with comparative data tables and detailed protocols.
Unraveling the Mechanism of ZM-32
This compound exerts its anti-angiogenic effects by competitively binding to the RRM1/2 structural domain of the RNA-binding protein HuR. This interaction prevents HuR from binding to and stabilizing the messenger RNA (mRNA) of key angiogenic factors, VEGF-A and MMP9, leading to their degradation and a subsequent reduction in their protein levels[1].
Figure 1. Signaling pathway of this compound's mechanism of action.
Orthogonal Validation Workflow
To validate the initial findings of this compound's activity, a multi-pronged approach is recommended. This involves verifying the downstream effects on protein expression and activity, and confirming the upstream interaction with the direct target, HuR.
Figure 2. Workflow for the orthogonal validation of this compound results.
Data Presentation for Comparative Analysis
The following tables summarize expected quantitative outcomes from the proposed orthogonal validation experiments, comparing the effects of a vehicle control, this compound, and a genetic validation method (siRNA against HuR).
Table 1: Validation of Downstream Effects on Protein Expression and Activity
| Assay | Method | Vehicle Control | This compound Treated | HuR siRNA | Expected Outcome with this compound/HuR siRNA |
| VEGF Secretion | ELISA | 100% | ~40-60% | ~30-50% | Significant decrease in secreted VEGF levels. |
| VEGF Expression | Western Blot | High | Low | Low | Significant decrease in cellular VEGF protein levels. |
| MMP9 Expression | Western Blot | High | Low | Low | Significant decrease in cellular MMP9 protein levels. |
| MMP9 Activity | Gelatin Zymography | High | Low | Low | Significant decrease in gelatinolytic activity. |
Table 2: Validation of Upstream Target Engagement
| Assay | Method | Vehicle Control | This compound Treated | Expected Outcome with this compound |
| HuR-VEGF mRNA Binding | RIP-qPCR | High Enrichment | Low Enrichment | Significant decrease in VEGF mRNA co-immunoprecipitated with HuR. |
| HuR-MMP9 mRNA Binding | RIP-qPCR | High Enrichment | Low Enrichment | Significant decrease in MMP9 mRNA co-immunoprecipitated with HuR. |
Experimental Protocols
Detailed methodologies for the key orthogonal validation experiments are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF
This assay quantitatively measures the concentration of secreted VEGF in cell culture supernatants.
-
Principle: A sandwich ELISA where a capture antibody specific to VEGF is coated on a 96-well plate. The sample is added, followed by a biotinylated detection antibody and a streptavidin-HRP conjugate. The signal is developed with a substrate and is proportional to the amount of VEGF.
-
Protocol:
-
Coat a 9-well plate with a rabbit anti-VEGF monoclonal antibody overnight at 4°C[2].
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with 10% bovine serum albumin (BSA) for 1 hour[2].
-
Add 100 µL of cell culture supernatant (from vehicle, this compound, or siRNA treated cells) to the wells and incubate for 18 hours[2].
-
Wash the plate three times.
-
Add a biotinylated anti-VEGF detection antibody and incubate for 1 hour[3].
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 1 hour[3].
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark for 30 minutes[3].
-
Stop the reaction with a stop solution (e.g., 0.1 M HCl)[2].
-
Measure the absorbance at 450 nm using a microplate reader[2].
-
Gelatin Zymography for MMP9 Activity
This technique detects the enzymatic activity of MMP9 based on its ability to degrade gelatin.
-
Principle: Protein samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. Active MMPs digest the gelatin, leaving clear bands on a stained background[4][5].
-
Protocol:
-
Prepare a 7.5% acrylamide (B121943) gel containing 1 mg/mL gelatin[4].
-
Load equal amounts of protein from conditioned media of treated cells mixed with non-reducing sample buffer[4].
-
Run the gel at 150V until the dye front reaches the bottom[4].
-
Wash the gel twice for 30 minutes each in a buffer containing 2.5% Triton X-100 to remove SDS[6].
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2) at 37°C for 16-24 hours[6].
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour[5].
-
Destain the gel until clear bands appear against a blue background. These bands represent areas of gelatinolytic activity[5][6].
-
Western Blot for VEGF and MMP9 Expression
This method is used to detect the total protein levels of VEGF and MMP9 in cell lysates.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against VEGF and MMP9, followed by HRP-conjugated secondary antibodies for detection.
-
Protocol:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against VEGF or MMP9 overnight at 4°C[7][8].
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate[9].
-
siRNA-Mediated Knockdown of HuR
This genetic approach is used to validate that the effects of this compound are indeed mediated through the inhibition of HuR.
-
Principle: Small interfering RNAs (siRNAs) are introduced into cells to target and degrade the mRNA of HuR, leading to a reduction in HuR protein levels. The downstream effects on VEGF and MMP9 can then be assessed.
-
Protocol:
-
Seed cells in a 6-well plate to be 60-80% confluent at the time of transfection[10].
-
Prepare two solutions: Solution A with siRNA duplex in serum-free medium, and Solution B with a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium[10].
-
Combine Solution A and B, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation[10].
-
Add the siRNA-lipid complex to the cells in fresh antibiotic-free medium.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells or conditioned media for downstream analysis (Western Blot, ELISA, Zymography) to assess the impact of HuR knockdown on VEGF and MMP9.
-
Always include a non-targeting siRNA control to account for non-specific effects of the transfection process[11].
-
RNA Immunoprecipitation (RIP) followed by qPCR
RIP is a powerful technique to confirm the physical interaction between HuR and the VEGF and MMP9 mRNAs in a cellular context and to show that this compound disrupts this interaction.
-
Principle: An antibody against HuR is used to immunoprecipitate the HuR protein along with any bound RNA molecules. The co-immunoprecipitated RNA is then purified and quantified using quantitative real-time PCR (qPCR) with primers specific for VEGF and MMP9 mRNA[12][13].
-
Protocol:
-
Prepare cell lysates from vehicle and this compound treated cells.
-
Incubate the lysates with magnetic beads pre-coated with an anti-HuR antibody (or a control IgG) to pull down the RNP complexes[13].
-
Wash the beads extensively to remove non-specifically bound proteins and RNA.
-
Elute the RNA from the immunoprecipitated complexes and purify it.
-
Perform reverse transcription to synthesize cDNA from the purified RNA.
-
Use qPCR with specific primers for VEGF and MMP9 mRNA to quantify their abundance in the immunoprecipitated samples[14].
-
Results are typically presented as enrichment relative to the IgG control and normalized to input RNA levels. A decrease in the enrichment of VEGF and MMP9 mRNA in this compound treated samples indicates that the drug disrupts the HuR-mRNA interaction.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme-linked immunosorbent assay (ELISA) for vascular endothelial growth factor (VEGF) [bio-protocol.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Gelatin zymography protocol | Abcam [abcam.com]
- 6. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix metalloproteinase-9 and vascular endothelial growth factor expression change in experimental retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. scbt.com [scbt.com]
- 11. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 13. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-Reactivity Profile of the Aurora Kinase Inhibitor ZM-447439
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of ZM-447439, a potent and selective inhibitor of Aurora kinases. The information presented herein is intended to assist researchers in interpreting experimental results and to guide the development of new therapeutic agents. We will delve into its activity on primary targets and a panel of other kinases, supported by experimental data and detailed protocols.
ZM-447439 is a well-characterized, ATP-competitive small molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1][2] Accurate assessment of its selectivity is critical for understanding its cellular effects and potential therapeutic applications.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of ZM-447439 has been evaluated against a panel of protein kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for its primary targets and a selection of off-target kinases. The data reveals a high affinity for Aurora A and B, with significantly less potency against other kinase families.[1][3] There is some variability in the reported IC50 values across different studies, which may be attributed to different assay conditions. For instance, one study reported IC50 values of 110 nM and 130 nM for Aurora A and Aurora B, respectively, while another reported values of 1000 nM for Aurora A, 50 nM for Aurora B, and 250 nM for Aurora C.[1][4]
| Target Kinase | IC50 (nM) | Kinase Family |
| Aurora A | 110[1] / 1000[4] | Serine/Threonine Kinase |
| Aurora B | 130[1] / 50[4] | Serine/Threonine Kinase |
| Aurora C | 250[4] | Serine/Threonine Kinase |
| MEK1 | 1790 | Serine/Threonine Kinase |
| Src | 1030 | Tyrosine Kinase |
| Lck | 880 | Tyrosine Kinase |
| CDK1 | >10,000 | Serine/Threonine Kinase |
| PLK1 | >10,000 | Serine/Threonine Kinase |
| CHK1 | >10,000 | Serine/Threonine Kinase |
| IKK1 | >10,000 | Serine/Threonine Kinase |
| IKK2 | >10,000 | Serine/Threonine Kinase |
| cFLT2 | >10,000 | Tyrosine Kinase |
| KDR2 | >10,000 | Tyrosine Kinase |
| FAK | >10,000 | Tyrosine Kinase |
| Zap-70 | >10,000 | Tyrosine Kinase |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ZM-447439's cross-reactivity.
Radiometric Kinase Assay (33P-ATP Filter Binding Assay)
This method directly measures the incorporation of a radiolabeled phosphate (B84403) from ATP onto a substrate peptide by the kinase and is considered a gold standard for kinase activity assays.[5][6]
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ZM-447439 (or other test compound)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 12.5 mM KCl, 2.5 mM NaF, 0.6 mM DTT, 6.25 mM MnCl2)
-
ATP solution (at or near the Km for the specific kinase)
-
[γ-33P]ATP (specific activity ≥2,500 Ci/mmol)
-
20% Phosphoric acid
-
P30 nitrocellulose filters
-
Scintillation counter (e.g., Betaplate™ counter)
Procedure:
-
Prepare serial dilutions of ZM-447439 in the kinase reaction buffer.
-
In a reaction plate, add the purified recombinant kinase (e.g., 1 ng) to the reaction buffer.
-
Add the peptide substrate to a final concentration of 10 µM.
-
Add the serially diluted ZM-447439 or vehicle control to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP (e.g., 10 µM ATP for Aurora A or 5 µM ATP for Aurora B, with 0.2 µCi [γ-33P]ATP).
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 20% phosphoric acid.
-
Transfer the reaction mixture to P30 nitrocellulose filters.
-
Wash the filters extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the amount of 33P incorporated into the peptide substrate using a scintillation counter.
-
Determine the concentration of ZM-447439 that results in 50% inhibition of kinase activity (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
ADP-Glo™ Luminescence-Based Kinase Assay
This is a non-radioactive, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ZM-447439 (or other test compound)
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multiwell plate by combining the kinase, substrate, kinase reaction buffer, and ATP.
-
Add serial dilutions of ZM-447439 or vehicle control to the reaction wells.
-
Incubate the reaction at room temperature for the desired period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ATP concentration.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value by plotting the luminescence signal (proportional to ADP production) against the inhibitor concentration.
Visualizations
Aurora Kinase Signaling Pathway in Mitosis
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Experimental Workflow for Radiometric Kinase Assay
Caption: Radiometric Kinase Assay Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. promega.com [promega.com]
ZM-32: A Comparative Guide to a Novel HuR Inhibitor in Anti-Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ZM-32, a novel muscone (B1676871) derivative identified as a potent inhibitor of the Human antigen R (HuR) protein. HuR is a critical RNA-binding protein implicated in the progression of cancer through the stabilization of mRNAs encoding for key angiogenic factors. This document summarizes the available experimental data for this compound, compares its performance with alternative HuR inhibitors, and provides detailed experimental protocols for key assays.
Disclaimer: As of this review, no dedicated studies replicating the initial findings for this compound, as published by Yang et al. in Biomedicine & Pharmacotherapy (2021), have been identified in the public domain. The assessment of its reproducibility is therefore based on the comparison of its reported efficacy with that of other compounds targeting the same biological pathway, for which a broader body of evidence may exist. The detailed experimental protocols provided are based on the information available in the primary study's abstract and established methodologies in the field, as the full text of the original publication was not accessible.
Performance Comparison of this compound and Analogues
The initial characterization of this compound was performed alongside two other muscone derivatives, ZM-12 and ZM-1. The binding affinity to the HuR RRM1/2 protein is a key performance indicator for these inhibitors.
| Compound | Binding Affinity (KD) to HuR RRM1/2 | Source |
| This compound | 521.7 nmol/L | [Yang et al., 2021] |
| ZM-12 | 24.47 µmol/L | [Yang et al., 2021] |
| ZM-1 | 12.33 µmol/L | [Yang et al., 2021] |
Comparison with Alternative HuR Inhibitors
A number of other small molecule inhibitors targeting HuR have been developed and characterized. The following table provides a comparison of this compound with some of these alternatives. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Inhibitor | Mechanism of Action | Reported Potency (Ki or IC50) | Key Cellular Effects | Selected References |
| This compound | Prevents HuR RRM1/2-VEGF-A mRNA complex formation | KD = 521.7 nmol/L | Inhibits endothelial cell proliferation, migration, and tubule formation; Suppresses breast cancer cell growth and angiogenesis. | [Yang et al., 2021] |
| CMLD-2 | Competitively binds to HuR, disrupting mRNA interaction | Ki = 350 nmol/L | Induces apoptosis in various cancer cell lines. | [Meisner et al., 2012] |
| KH-3 | Disrupts HuR-mRNA interaction | IC50 ~ 5 µM (in vitro) | Suppresses breast cancer cell invasion and lung colony formation. | [Wang et al., 2015] |
| MS-444 | Inhibits HuR dimerization and cytoplasmic translocation | IC50 ~ 1-5 µM | Inhibits cancer growth in various cancer models. | [Gao et al., 2014] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound and its alternatives.
HuR Protein Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol describes a typical SPR experiment to determine the binding kinetics of a small molecule inhibitor to the HuR protein.
Objective: To quantify the binding affinity (KD) of this compound to the HuR RRM1/2 protein.
Materials:
-
Recombinant Human HuR RRM1/2 protein
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound and other test compounds dissolved in DMSO and diluted in running buffer
Procedure:
-
Chip Immobilization: The HuR RRM1/2 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A serial dilution of this compound (and other compounds) is prepared in running buffer.
-
The compound solutions are injected over the sensor chip surface at a constant flow rate.
-
The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Objective: To evaluate the inhibitory effect of this compound on breast cancer cell migration.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Cell culture plates
-
Pipette tips (p200)
-
Microscope with a camera
-
This compound at various concentrations
Procedure:
-
Cell Seeding: MDA-MB-231 cells are seeded in a 6-well plate and grown to confluence.
-
Creating the "Wound": A sterile p200 pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh media containing different concentrations of this compound or vehicle control (DMSO) is added.
-
Image Acquisition: The scratch is imaged at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: The width of the scratch is measured at different points for each condition and time point. The percentage of wound closure is calculated to determine the extent of cell migration.
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay evaluates the ability of endothelial cells to form capillary-like structures.
Objective: To determine the effect of this compound on the tube-forming ability of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Matrigel or other basement membrane matrix
-
96-well plates
-
This compound at various concentrations
-
Microscope with a camera
Procedure:
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or vehicle control.
-
Incubation: The plate is incubated at 37°C for a period that allows for tube formation (typically 6-24 hours).
-
Image Acquisition: The formation of tube-like structures is observed and photographed under a microscope.
-
Data Analysis: The degree of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the total number of loops.
Western Blot for VEGF and MMP9 Expression
This technique is used to detect and quantify the levels of specific proteins involved in angiogenesis.
Objective: To assess the effect of this compound on the expression of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP9) in breast cancer cells.
Materials:
-
MDA-MB-231 cells treated with this compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against VEGF, MMP9, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: MDA-MB-231 cells are treated with this compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for VEGF and MMP9. A loading control antibody is used to ensure equal protein loading.
-
Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for its evaluation.
Caption: this compound inhibits the HuR protein, leading to decreased stability of VEGF and MMP9 mRNA, which in turn suppresses the VEGF/VEGFR2/ERK1/2 signaling pathway and reduces angiogenesis.
Caption: A general experimental workflow for the evaluation of this compound and its analogues.
Independent Validation of ZM-32 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel HuR inhibitor, ZM-32, with alternative compounds targeting the same pathway. While direct independent validation of this compound's specific findings remains to be published, this guide offers an objective analysis of its reported performance alongside supporting experimental data for comparable molecules, enabling informed decisions in research and development.
Executive Summary
This compound is a novel muscone (B1676871) derivative identified as a potent inhibitor of Human antigen R (HuR), an RNA-binding protein implicated in tumor angiogenesis.[1][2] Research indicates that this compound exerts its anti-angiogenic effects by disrupting the HuR-mediated stabilization of mRNAs for key angiogenic factors, Vascular Endothelial Growth Factor A (VEGF-A) and Matrix Metallopeptidase 9 (MMP9).[1][2] This guide will delve into the primary findings associated with this compound, compare its activity with other known HuR inhibitors, and provide detailed experimental protocols for key assays in this field of research.
This compound: Primary Findings and Mechanism of Action
The principal findings for this compound stem from a study demonstrating its efficacy in inhibiting breast tumor angiogenesis.[1][2] The compound was shown to bind to the HuR RRM1/2 protein with a high affinity, thereby preventing the formation of the HuR-mRNA complex essential for the expression of pro-angiogenic factors.[1][2] In preclinical models, this compound exhibited anti-proliferative effects across various cancer cell lines and demonstrated anti-tumor efficacy in a mouse xenograft model of human breast cancer (MDA-MB-231) without apparent toxicity.[1][2][3]
Signaling Pathway of HuR-mediated Angiogenesis and this compound Inhibition
Caption: this compound inhibits HuR binding to angiogenic factor mRNAs.
Comparative Analysis of HuR Inhibitors
While this compound is a promising newcomer, several other small molecule inhibitors targeting HuR have been investigated. This section provides a comparative overview of this compound and its alternatives.
| Compound | Mechanism of Action | Reported Efficacy | Cell Lines/Models Studied | Reference(s) |
| This compound | Disrupts HuR-mRNA interaction by binding to HuR RRM1/2. | Inhibits endothelial cell proliferation, migration, and tube formation. Reduces tumor growth and angiogenesis in a breast cancer xenograft model. | MDA-MB-231 (breast cancer), HUVECs, Raw264.7 (macrophages) | [1],[2] |
| KH-3 | Disrupts HuR-mRNA interaction. | Inhibits cancer cell survival, migration, and invasion. Enhances chemotherapy efficacy. Reduces glomerulosclerosis in a nephritis model. | Breast cancer, Pancreatic cancer (MIA PaCa-2), Triple-negative breast cancer (TNBC), Prostate cancer (PC3, DU145), Rat model of nephritis | [4],[5],[6],[7] |
| CMLD-2 | Competitively binds to HuR, disrupting its interaction with ARE-containing mRNAs. | Induces apoptosis and G1 cell cycle arrest. Inhibits cell viability and migration. | Thyroid cancer, Colorectal cancer (HCT-116), Lung cancer (H1299, A549), Pancreatic cancer (MiaPaCa2) | [4],[8],[9],[10],[11],[12] |
| SRI-42127 | Blocks HuR homodimerization, preventing its nuclear-to-cytoplasmic translocation. | Attenuates neuroinflammation by suppressing the production of pro-inflammatory mediators. Improves functional outcomes after spinal cord injury. | Microglia, Astrocytes, Mouse models of neuroinflammation and spinal cord injury | [13],[14],[15],[16],[17] |
| Azaphilone-9 (B15140940) | Binds to HuR and inhibits HuR-RNA interaction. | Inhibits HuR-ARE interaction with an IC50 of ~1.2 µM. Cytotoxic effects in various cancer cell lines. | K562 (leukemia), BEL-7402 (liver cancer), SGC-7901 (gastric cancer), A549 (lung cancer), HeLa (cervical cancer) | [18],[19],[20],[21],[22] |
| Okicenone | Inhibits HuR homodimerization and RNA binding. | Interferes with HuR trafficking, cytokine expression, and T-cell activation. | Not specified in the provided results. | [23],[24],[25] |
Detailed Experimental Protocols
To facilitate the independent validation and comparative studies, this section outlines the methodologies for key experiments cited in the research of this compound and its alternatives.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Protocol:
-
Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum medium.
-
Treat the cells with the test compound (e.g., this compound or alternatives) at various concentrations.
-
Seed the treated cells onto the solidified basement membrane matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
Visualize and quantify the formation of tube-like structures using a microscope. The extent of tube formation (e.g., total tube length, number of junctions) can be quantified using imaging software.
Transwell Migration Assay
This assay measures the chemotactic migration of cells through a porous membrane.
Protocol:
-
Rehydrate the porous membrane of a Transwell insert (typically with 8 µm pores) with a serum-free medium.
-
In the lower chamber of the well, add a medium containing a chemoattractant (e.g., serum or a specific growth factor).
-
Prepare a single-cell suspension of the cells of interest (e.g., endothelial cells or cancer cells) in a serum-free medium.
-
Treat the cells with the test compound.
-
Seed the treated cells into the upper chamber of the Transwell insert.
-
Incubate the plate for a sufficient period (e.g., 4-48 hours) to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells under a microscope.
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This assay evaluates the formation of new blood vessels in a living organism.
Protocol:
-
Mix ice-cold liquid basement membrane extract (Matrigel) with the test compound and/or cells (e.g., cancer cells).
-
Subcutaneously inject the Matrigel mixture into immunocompromised mice. The mixture will form a solid plug at body temperature.
-
After a set period (e.g., 7-21 days), excise the Matrigel plugs.
-
Analyze the plugs for the presence of newly formed blood vessels. This can be done through histological staining for endothelial cell markers (e.g., CD31) or by measuring the hemoglobin content within the plug.
Experimental Workflow for Evaluating Anti-Angiogenic Compounds
Caption: A typical workflow for assessing anti-angiogenic compounds.
Conclusion
This compound presents a promising new avenue for the development of anti-angiogenic cancer therapies by targeting the RNA-binding protein HuR. While the initial findings are encouraging, the lack of independent validation necessitates further research to confirm its efficacy and therapeutic potential. This guide provides a framework for such investigations by comparing this compound with other HuR inhibitors and detailing the necessary experimental protocols. As the field of RNA-binding protein-targeted therapies continues to evolve, rigorous and independent validation will be crucial in translating these scientific discoveries into clinical applications.
References
- 1. Muscone derivative this compound inhibits breast tumor angiogenesis by suppressing HuR-mediated VEGF and MMP9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RNA-binding protein HuR inhibition induces multiple programmed cell death in breast and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of RNA-binding protein HuR reduces glomerulosclerosis in experimental nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional inhibition of the RNA-binding protein HuR sensitizes triple-negative breast cancer to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The HuR CMLD-2 inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research & Innovation | UAB News [uab.edu]
- 14. alsnewstoday.com [alsnewstoday.com]
- 15. SRI-42127, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. SRI-42127, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. New Azaphilones from the Marine-Derived Fungus Penicillium sclerotiorum E23Y-1A with Their Anti-Inflammatory and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The fungal natural product azaphilone-9 binds to HuR and inhibits HuR-RNA interaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Knockdown: Small Molecule Inhibitor ZM-32 vs. siRNA
For researchers, scientists, and drug development professionals, the ability to modulate the expression of a target protein is fundamental to understanding its function and developing novel therapeutics. Two powerful and distinct approaches to achieve this are small molecule inhibitors and RNA interference, specifically using small interfering RNA (siRNA). This guide provides an objective comparison of these methodologies, using the specific HuR inhibitor ZM-32 as an example of a small molecule inhibitor and contrasting it with the broader technology of siRNA-mediated protein knockdown.
At a Glance: this compound (Small Molecule Inhibition) vs. siRNA Knockdown
| Feature | This compound (Small Molecule Inhibitor Example) | siRNA (Small Interfering RNA) |
| Mechanism of Action | Post-translational: Binds directly to the target protein (HuR) to inhibit its function (e.g., preventing mRNA binding).[1] | Post-transcriptional: Degrades target mRNA, preventing protein synthesis.[2][3] |
| Target | Protein (specifically, the RRM1/2 domain of HuR).[1] | mRNA sequence.[2][3] |
| Effect | Typically functional inhibition; can also induce protein degradation (e.g., PROTACs).[2][4][5] | Reduction in total protein level.[2][3] |
| Speed of Onset | Rapid, often within minutes to hours, limited by cell permeability.[6] | Slower, requires mRNA degradation and turnover of existing protein (typically 24-72 hours).[7][8] |
| Duration of Effect | Transient and reversible upon washout of the compound.[2][6] | Can be transient (siRNA) or stable (shRNA); duration depends on cell division and siRNA stability.[8][9] |
| Specificity | Can have off-target effects by binding to structurally similar proteins.[6][10][11] | Highly specific to the target mRNA sequence, but can have off-target effects due to partial sequence homology.[12][13][14] |
| Delivery | Generally cell-permeable, allowing for simpler administration in vitro and in vivo.[3][15][16] | Requires transfection reagents or viral vectors to cross the cell membrane.[2][3] |
| Development | Requires medicinal chemistry for synthesis and optimization.[8] | Design is sequence-based and can be readily synthesized. |
Mechanisms of Action
This compound and Small Molecule Inhibitors:
Small molecule inhibitors are typically organic compounds with a low molecular weight that can easily penetrate cells.[3][15][16] They function by binding directly to a target protein, often at an active site or an allosteric site, thereby inhibiting its activity.[13][15] For instance, this compound, a muscone (B1676871) derivative, competitively binds to the RRM1/2 structural domain of the HuR protein, preventing it from binding to its target mRNA, such as VEGF-A.[1] This direct interaction blocks the protein's function without necessarily changing its expression level.
A newer class of small molecules, known as Proteolysis Targeting Chimeras (PROTACs), function differently. These bifunctional molecules bind to both the target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][4][5][17] This results in the actual removal of the protein from the cell, a process sometimes referred to as "chemical knockdown".[12][14]
siRNA Knockdown:
siRNA technology leverages the cell's natural RNA interference (RNAi) pathway to silence gene expression.[2][3] Short, double-stranded RNA molecules (siRNAs) that are complementary to a specific sequence in the target mRNA are introduced into the cell.[2][3] The siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), where it guides the complex to the target mRNA.[2][3] The RISC then cleaves the mRNA, leading to its degradation and preventing it from being translated into protein.[2][3] This results in a significant reduction in the levels of the target protein.
Figure 1: Mechanisms of small molecule inhibition vs. siRNA knockdown.
Experimental Protocols
General Protocol for Small Molecule Inhibitor Treatment
This protocol provides a general framework. Optimal concentrations and incubation times must be determined empirically for each specific inhibitor and cell line.
-
Preparation of Stock Solution: Dissolve the small molecule inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Treatment: Dilute the stock solution in cell culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing the inhibitor. A vehicle control (medium with the same concentration of solvent) must be included.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24, 48 hours).
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting to assess the phosphorylation status of a downstream target or a functional assay to measure the inhibition of a specific pathway.
Figure 2: Workflow for small molecule inhibitor experiments.
Protocol for siRNA Transfection
This protocol is a general guideline and should be optimized for the specific cell line and transfection reagent used.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they are 60-80% confluent at the time of transfection.[6]
-
Prepare siRNA-Transfection Reagent Complexes:
-
In one tube, dilute the siRNA (e.g., to a final concentration of 10-100 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.[6]
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time depends on the stability of the target mRNA and protein.
-
Validation of Knockdown: Harvest the cells to assess knockdown efficiency.
-
mRNA level: Use quantitative real-time PCR (qRT-PCR) to measure the reduction in target mRNA levels (typically assessed 24-48 hours post-transfection).
-
Protein level: Use Western blotting to measure the reduction in target protein levels (typically assessed 48-72 hours post-transfection).
-
Essential Controls for siRNA Experiments:
-
Negative Control siRNA: A non-targeting siRNA with a scrambled sequence that has no known homology to any gene in the target organism.[18]
-
Positive Control siRNA: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH) to confirm transfection efficiency.
-
Untransfected Control: Cells that are not exposed to siRNA or transfection reagent.
-
Mock-Transfected Control: Cells treated with the transfection reagent alone (without siRNA).
Figure 3: Workflow for siRNA knockdown experiments.
Data Presentation: Quantitative Comparison
Table 1: Efficacy and Potency
| Parameter | Small Molecule Inhibitor (General) | siRNA |
| Effective Concentration | Highly variable (nM to µM range).[19] | Typically 5-100 nM. |
| Maximal Effect | Inhibition can be near 100% for enzymatic activity. For degraders, >90% protein reduction is achievable. | >80-95% knockdown of mRNA and protein is commonly achieved. |
| Time to Max Effect | Minutes to hours.[6] | 48-72 hours for protein knockdown.[8] |
Table 2: Off-Target Effects
| Type of Off-Target Effect | Small Molecule Inhibitor | siRNA |
| Mechanism | Binding to unintended proteins with similar structures or binding pockets.[6][10][11] | The siRNA "seed region" (nucleotides 2-8) can have partial complementarity to the 3' UTR of unintended mRNAs, leading to their degradation.[12][13] |
| Consequences | Unintended pathway modulation, toxicity.[10][11] | Dysregulation of unintended genes, potential for false positive phenotypes.[12][13] |
| Mitigation Strategies | Kinase profiling, proteomics-based target identification. Use at the lowest effective concentration. | Use multiple siRNAs targeting different regions of the same mRNA. Use modified siRNAs to reduce seed region activity. Perform rescue experiments with an siRNA-resistant version of the target gene. |
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where a target protein's function can be modulated by either a small molecule inhibitor or siRNA knockdown.
Figure 4: Modulation of a signaling pathway by siRNA and a small molecule inhibitor.
Conclusion
Both small molecule inhibitors and siRNA knockdown are invaluable tools for reducing the functional output of a target protein. The choice between them depends on the specific research question and experimental context.
-
Small molecule inhibitors , like this compound, are ideal for studying the acute effects of inhibiting a protein's function, as their action is rapid and reversible.[6] They are also generally easier to use in in vivo models. However, off-target effects are a significant concern and require careful validation.[6][10][20][11]
-
siRNA knockdown provides a highly specific way to reduce the total amount of a target protein, making it the gold standard for validating the role of a protein in a particular phenotype.[9] While the onset of action is slower, it directly addresses the contribution of the protein itself, rather than just one of its functions. Careful experimental design, including the use of multiple siRNAs and appropriate controls, is crucial to mitigate potential off-target effects.
For a comprehensive understanding of a protein's role, a combinatorial approach using both small molecule inhibitors and siRNA can be particularly powerful, providing complementary insights into both the function and the necessity of the target protein.
References
- 1. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.stanford.edu [web.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nodes.bio [nodes.bio]
- 12. Targeted Protein Degradation by Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
- 16. assaygenie.com [assaygenie.com]
- 17. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bifunctional Small Molecules for Targeted Protein Degradation [iac.iacademic.info]
- 19. resources.biomol.com [resources.biomol.com]
- 20. icr.ac.uk [icr.ac.uk]
Safety Operating Guide
Inability to Identify "ZM-32" as a Chemical Substance
Extensive searches for "ZM-32" have not identified a chemical compound, pharmaceutical agent, or laboratory material corresponding to this identifier. Instead, the search results consistently point to an electrical component, specifically a motor protection switch with model numbers such as "this compound-PKZ2," manufactured by Moeller (a subsidiary of Eaton).
There is no publicly available Safety Data Sheet (SDS), Chemical Abstracts Service (CAS) number, or any other chemical identifier associated with "this compound" as a substance used by researchers, scientists, or drug development professionals.
Therefore, it is not possible to provide the requested information on proper disposal procedures, safety protocols, or experimental methodologies for "this compound" as a chemical entity.
To receive the necessary safety and disposal information, please verify the name and provide any additional identifiers for the substance , such as:
-
Full Chemical Name: The complete and unambiguous name of the compound.
-
CAS Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
-
Manufacturer or Supplier: The company from which the substance was obtained.
-
Any other product codes or identifiers that may be present on the container's label or in accompanying documentation.
Without accurate identification of the substance, providing disposal or handling instructions would be unsafe and irresponsible. Once the correct identity of the substance is known, a comprehensive guide to its proper disposal and safe handling can be developed.
Navigating the Safe Handling of ZM-32: A Comprehensive Guide
Initial searches for a chemical compound specifically designated as "ZM-32" did not yield a conclusive match. However, the search results strongly indicate that the query likely refers to R-32 (Difluoromethane) , a common refrigerant. The following guide is therefore based on the safety and handling protocols for R-32. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this substance.
Essential Safety Information at a Glance
For immediate reference, the following table summarizes the key quantitative and qualitative safety data for R-32 (Difluoromethane).
| Parameter | Value/Information | Source |
| Chemical Name | Difluoromethane | [1] |
| Synonyms | R-32, HFC-32, Methane, difluoro- | [1][2] |
| CAS Number | 75-10-5 | [2] |
| Physical Hazards | Extremely flammable gas. Contains gas under pressure; may explode if heated. May form explosive mixtures with air. | [1][2][3] |
| Health Hazards | May cause frostbite upon contact with liquid or rapidly expanding gas.[1][4] May displace oxygen and cause rapid suffocation.[1] High concentrations can lead to dizziness, disorientation, and unconsciousness.[4] | [1][4] |
| GHS Classification | Flammable gases, Category 1; Gases under pressure, Liquefied gas | [2] |
| Signal Word | Danger | [2] |
| Precautionary Statements | Keep away from heat, sparks, open flames, and hot surfaces.[2][4][5] No smoking.[2][4][5] Protect from sunlight.[2][5] Store in a well-ventilated place.[2][5] | [2][4][5] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for the safe handling of R-32 in a laboratory setting. The following workflow outlines the necessary steps from receiving the chemical to its final disposal.
Experimental Protocols: Step-by-Step Guidance
1. Receiving and Initial Inspection:
-
Upon receipt, visually inspect the cylinder for any signs of damage, such as dents or corrosion.
-
Ensure the valve protection cap is securely in place.
-
Verify that the cylinder is properly labeled with the chemical name and hazard warnings.
-
Move the cylinder to a designated, secure storage area without delay.
2. Storage:
-
Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2][5]
-
Cylinders should be stored upright and firmly secured to prevent them from falling or being knocked over.[5]
-
Store away from incompatible materials such as strong oxidizing agents, alkali metals, and alkaline earth metals.[2]
3. Preparation for Use:
-
Before use, read and understand the Safety Data Sheet (SDS).[1]
-
Ensure that the work area is well-ventilated.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses and thermally insulated gloves.
-
Use only equipment, such as regulators and piping, that is compatible with and rated for cylinder pressure.[1]
-
A backflow prevention device should be used in the piping.[1]
4. Handling and Use:
-
Keep the cylinder away from heat, sparks, open flames, and hot surfaces.[2][4][5]
-
Ground all equipment to prevent electrostatic charge build-up.[5]
-
Open the cylinder valve slowly and carefully. Do not open the valve until it is connected to the equipment prepared for use.[1]
-
Close the valve after each use and when the cylinder is empty.[1]
Emergency Response Plan
In the event of a leak or spill, immediate and appropriate action is critical to mitigate risks.
Emergency Procedures:
-
Leak: In case of a leaking gas fire, do not extinguish it unless the leak can be stopped safely.[1][2][3] Eliminate all ignition sources if it is safe to do so.[1][2][3][5]
-
Skin Contact: If the liquid comes into contact with the skin, it may cause frostbite.[4] Thaw the affected areas with lukewarm water.[2][4] Do not rub the affected area.[4] Remove contaminated clothing, being cautious as it may adhere to the skin in case of freeze burns.[2][4] Seek immediate medical attention.
-
Eye Contact: For eye contact with the rapidly evaporating liquid, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: If high concentrations are inhaled, move the victim to fresh air.[4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Disposal Plan
-
Dispose of waste and residues in accordance with local authority requirements.[5]
-
Do not attempt to dispose of the cylinder yourself. Contact the supplier for return and disposal procedures.
-
Ensure the cylinder valve is closed and the valve cap is in place before returning.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
